Product packaging for 4-(Pyridin-2-yl)thiazole(Cat. No.:CAS No. 2433-18-3)

4-(Pyridin-2-yl)thiazole

Cat. No.: B15329947
CAS No.: 2433-18-3
M. Wt: 162.21 g/mol
InChI Key: PXGNKVXABBVFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Pyridin-2-yl)thiazole (CAS 2433-18-3) is a high-value heterocyclic compound serving as a critical chemical building block in medicinal chemistry and drug discovery research. This scaffold is of significant interest in the development of novel anticancer agents, as the pyridine-thiazole core is a key structural component in bioactive molecules . Research indicates that hybrid molecules incorporating this pharmacophore exhibit potent and selective cytotoxic activity against a diverse panel of human tumor cell lines, including leukemia, colon carcinoma, breast carcinoma, and glioblastoma . The mechanism of action for these derivatives is complex and may be related to inducing genetic instability in cancer cells; studies suggest their cytotoxic effects can be significantly reduced by pre-incubation with PARP1 inhibitors, pointing to a potential role in targeting DNA integrity . With a molecular formula of C 8 H 6 N 2 S and a molecular weight of 162.26 g/mol, this compound is a versatile synthetic intermediate . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is associated with specific safety hazards, including warnings for skin and eye irritation and potential toxicity if ingested .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S B15329947 4-(Pyridin-2-yl)thiazole CAS No. 2433-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-4-9-7(3-1)8-5-11-6-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGNKVXABBVFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-18-3
Record name 2-(4-Thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2433-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Basic Properties and Structure of 4-(Pyridin-2-yl)thiazole

This technical guide provides a comprehensive overview of the fundamental basic properties and structural characteristics of the heterocyclic compound this compound. This molecule is a significant scaffold in medicinal chemistry, forming the core of various compounds with interesting biological activities. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Basic Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of extensive experimental data on the unsubstituted parent compound, the following table includes a combination of predicted values, data from closely related derivatives, and general knowledge of the constituent heterocycles.

Table 1: Physicochemical Properties of this compound and its Derivatives

PropertyValueRemarks
pKa ~4.5 - 5.0 (Estimated)This is an estimated value for the conjugate acid. The pyridine nitrogen is the most likely site of protonation due to its higher basicity compared to the thiazole nitrogen. The pKa of pyridine's conjugate acid is ~5.2.
LogP 1.2 - 3.4 (Calculated for derivatives)A calculated XLogP3-AA value for 2-(2-propyl-4-pyridyl)-4-(2-pyridyl)thiazole is 3.4[1]. Experimental logP values for related thiazole-pyridinium derivatives range from -1.00 to -0.38[2][3]. For other derivatives, calculated logP values are in the range of 2.26 to 4.35[4].
Solubility Low aqueous solubility (predicted)A carboxylic acid derivative, 2-(4-Pyridyl)thiazole-4-carboxylic acid, is noted as being insoluble in water. Many organic molecules with similar structures exhibit low solubility in water but are soluble in organic solvents like DMSO and DMF.
Molecular Weight 162.21 g/mol Calculated for the parent compound, C₈H₆N₂S.
Topological Polar Surface Area (TPSA) 52.3 ŲCalculated for the parent compound.
Hydrogen Bond Acceptors 2The nitrogen atoms of the pyridine and thiazole rings.
Hydrogen Bond Donors 0For the parent compound.

Molecular Structure

Table 2: Representative Bond Lengths and Angles from a Derivative

Data obtained from the crystal structure of 4-(pyridin-2-yl)thiazol-2-ylamine.

Bond/AngleValue
Pyridine C-N-C angle~117°
Thiazole C-S-C angle~89°
Thiazole C-N-C angle~111°
C-C bond (Pyridine-Thiazole)~1.47 Å
Pyridine C-C bonds~1.38 - 1.39 Å
Thiazole C-C bond~1.37 Å
Thiazole C-S bonds~1.71 - 1.73 Å
Thiazole C-N bonds~1.31 - 1.39 Å

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change.

Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in co-solvent (e.g., methanol/water) C Add standardized titrant (e.g., HCl) in small increments A->C B Calibrate pH meter with standard buffers B->C D Record pH after each addition C->D Equilibration D->C E Plot pH vs. volume of titrant D->E F Determine equivalence point(s) E->F G Calculate pKa from the half-equivalence point F->G

Caption: Workflow for pKa determination.

Methodology:

  • A precisely weighed sample of this compound is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol, to ensure solubility.

  • The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong acid (e.g., HCl) is added incrementally using a burette.

  • After each addition, the solution is stirred until a stable pH reading is obtained and recorded.

  • The titration is continued past the equivalence point.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

This is the traditional method for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.

Workflow for Shake-Flask LogP Determination

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and water with each other C Mix both phases in a flask A->C B Dissolve compound in one phase B->C D Shake vigorously to allow partitioning to equilibrium C->D E Separate the two phases by centrifugation D->E F Measure compound concentration in each phase (e.g., by UV-Vis or HPLC) E->F G Calculate LogP = log([C]octanol / [C]water) F->G G cluster_crystal Crystallization cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement A Grow single crystals of the compound B Mount crystal on diffractometer A->B C Expose crystal to an X-ray beam B->C D Collect diffraction pattern C->D E Solve the phase problem D->E F Build and refine the atomic model E->F G Validate the final structure F->G G BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor Pyridinyl-thiazole Inhibitor Inhibitor->BCR_ABL G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras B_Raf B-Raf Ras->B_Raf MEK MEK B_Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor Pyridinyl-thiazole Inhibitor Inhibitor->B_Raf G Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1/COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX PGH2 PGH2 COX->PGH2 Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor Pyridinyl-thiazole Inhibitor Inhibitor->COX Inhibitor->LOX G DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 senses PAR PARylation PARP1->PAR Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins DNA_repair DNA Repair Repair_proteins->DNA_repair Inhibitor Pyridinyl-thiazole Inhibitor Inhibitor->PARP1

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Novel 4-(Pyridin-2-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(pyridin-2-yl)thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and ability to interact with a wide range of biological targets have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound derivatives, with a particular focus on their role as kinase inhibitors in oncology. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the thiazole ring is a prominent feature in many biologically active molecules, including the vitamin thiamine, the anticancer agent Epothilone, and the tyrosine kinase inhibitor Dasatinib.[1][2] When hybridized with a pyridine ring, another crucial pharmacophore found in numerous natural and synthetic drugs, the resulting this compound core exhibits a remarkable spectrum of pharmacological activities.[2][3] These derivatives have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4] This guide will explore the synthetic strategies employed to create libraries of these compounds, detail their structure-activity relationships (SAR), and provide protocols for their biological evaluation.

Synthetic Methodologies

The construction of the this compound core is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and reliable method involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.[5][6]

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone for creating substituted thiazoles. The general reaction involves an α-haloketone and a thiourea derivative. For the synthesis of this compound derivatives, the key starting materials are typically 2-(bromoacetyl)pyridine (an α-haloketone) and a substituted thiourea. The reaction mechanism proceeds through the initial formation of a thiouronium salt, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5][6][7]

A variety of reaction conditions can be employed, including the use of catalysts and unconventional heating methods like microwave irradiation to improve yields and reduce reaction times.[5][8]

Hantzsch_Synthesis_Workflow start Start: Reagents reagents α-Haloketone (e.g., 2-(Bromoacetyl)pyridine) + Thiourea/Thioamide start->reagents mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing reaction Reaction Conditions (Reflux or Microwave) mixing->reaction cyclization Intermediate Formation & Intramolecular Cyclization reaction->cyclization dehydration Dehydration/ Aromatization cyclization->dehydration workup Reaction Work-up (e.g., Neutralization, Extraction) dehydration->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product Final Product: This compound Derivative purification->product

General workflow for the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine

This protocol is a representative example of the Hantzsch synthesis for a foundational this compound derivative.

  • Reagents and Materials:

    • 2-(Bromoacetyl)pyridine hydrobromide

    • Thiourea

    • Ethanol (absolute)

    • Sodium bicarbonate (NaHCO₃)

    • Deionized water

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of 2-(bromoacetyl)pyridine hydrobromide (1 equivalent) in absolute ethanol in a round-bottom flask, add thiourea (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A precipitate may form.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(pyridin-2-yl)thiazol-2-amine.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Biological Activity and Applications

This compound derivatives have been extensively investigated for their therapeutic potential, primarily as anticancer agents through the inhibition of protein kinases.[4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play a pivotal role in cell signaling, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[4] Their aberrant activity is a hallmark of many cancers, making them attractive targets for drug development. Several classes of this compound derivatives have been identified as potent inhibitors of various kinases.

  • Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their inhibition leads to mitotic failure and subsequent cell death in cancer cells. Certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which contain a core structure related to the pyridinyl-thiazole motif, have been identified as potent inhibitors of Aurora A and B kinases.[4][9][10]

  • c-Met Kinase: The c-Met tyrosine kinase is crucial for cell motility, invasion, and proliferation. Its dysregulation is implicated in many human cancers. Pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against c-Met.[11]

  • CDK2/GSK3β Kinases: Cyclin-dependent kinase 2 (CDK2) and Glycogen synthase kinase 3 beta (GSK3β) are involved in cell cycle regulation and other signaling pathways. Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids have been developed as dual inhibitors of these kinases.[12]

  • EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in lung cancer. Thiazolyl-pyridine hybrids have shown promising activity against lung cancer cell lines by targeting EGFR.[3]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS/MAPK) Receptor->Kinase_Cascade Transcription Transcription Factors Kinase_Cascade->Transcription Inhibitor This compound Derivative Inhibitor->Receptor Inhibition Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor

Inhibition of a generic kinase signaling pathway.
Quantitative Biological Data

The following tables summarize the in vitro activity of selected this compound derivatives and related compounds against various cancer cell lines and kinase targets.

Table 1: Cytotoxic Activity of Pyridine-Thiazole Derivatives

Compound IDCell LineCancer TypeIC₅₀Reference
Compound 3 HL-60Acute Promyelocytic Leukemia0.57 µM[13]
Compound 8a HEp-2Laryngeal Carcinoma5.9 µg/mL[12]
Compound 1a HEp-2Laryngeal Carcinoma7.5 µg/mL[12]
Compound 13a HepG2Hepatocellular Carcinoma9.5 µg/mL[12]
Compound 5 A549Lung Carcinoma0.452 µM[3]
(R)-8i MNNG/HOSOsteosarcoma21.9 nM[14]
Compound 5a HepG-2Hepatocellular Carcinoma3.42 ± 1.31 µM[11]
Compound 5b HepG-2Hepatocellular Carcinoma3.56 ± 1.5 µM[11]

Table 2: Kinase Inhibitory Activity of Pyridine-Thiazole and Related Derivatives

Compound IDTarget KinaseActivityValueReference
Compound 18 Aurora AKᵢ8.0 nM[9][10]
Compound 18 Aurora BKᵢ9.2 nM[9][10]
CYC116 AURKAIC₅₀8 nM[9]
CYC116 AURKBIC₅₀9.2 nM[9]
SNS-032 CDK2IC₅₀48 nM[12]
Compound 5a c-MetIC₅₀4.27 ± 0.31 nM[11]
Compound 5b c-MetIC₅₀7.95 ± 0.17 nM[11]

Protocols for Biological Evaluation

Assessing the biological activity of newly synthesized compounds is a critical step in drug discovery. The MTT assay is a standard colorimetric method for evaluating the cytotoxic effect of compounds on cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the in vitro cytotoxicity of novel derivatives against a cancer cell line, such as A549 (lung cancer).[3]

  • Cell Culture:

    • Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

    • Grow cells to ~80% confluency before sub-culturing for the assay.

  • Assay Procedure:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere by incubating overnight.

    • Prepare serial dilutions of the test compounds in culture media. The final concentrations should typically range from 0.01 µM to 100 µM.

    • Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug like Doxorubicin (positive control).

    • Incubate the plate for 48-72 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

MTT_Assay_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed adhere Incubate Overnight (Allow Adhesion) seed->adhere treat Treat Cells with Compound Dilutions adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The synthetic accessibility, primarily through the Hantzsch synthesis, allows for the generation of diverse chemical libraries amenable to structure-activity relationship studies. Research has demonstrated that derivatives of this core are potent inhibitors of several clinically relevant protein kinases, validating their potential in oncology.

Future efforts in this field should focus on:

  • Improving Selectivity: Designing derivatives with high selectivity for a specific kinase to minimize off-target effects and associated toxicities.

  • Enhancing Pharmacokinetic Properties: Optimizing compounds for better absorption, distribution, metabolism, and excretion (ADME) properties to ensure they are suitable for in vivo applications.

  • Exploring New Targets: Expanding the scope of biological evaluation to identify novel protein targets and therapeutic applications beyond kinase inhibition and oncology.

  • Bioisosteric Replacement: Investigating the replacement of the pyridine or thiazole rings with other bioisosteres to fine-tune the physicochemical and pharmacological properties of the compounds.[15][16][17]

By leveraging advanced synthetic chemistry, computational modeling, and robust biological screening, the this compound scaffold holds immense promise for the development of next-generation targeted therapies.

References

Preliminary biological screening of 4-(Pyridin-2-yl)thiazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary Biological Screening of 4-(Pyridin-2-yl)thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of this compound compounds, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the key biological activities, presents quantitative data in structured tables, details experimental protocols for crucial assays, and visualizes experimental workflows and potential signaling pathways.

Introduction to this compound Compounds

The this compound scaffold is a prominent heterocyclic structure that has been extensively investigated for its therapeutic potential. The unique combination of the pyridine and thiazole rings imparts a range of biological activities, making these compounds promising candidates for drug discovery and development. The primary areas of investigation for these compounds include their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound derivatives as potent anticancer agents. These compounds have been evaluated against various cancer cell lines, exhibiting significant cytotoxic and antiproliferative effects.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound compounds against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
3 HL-60 (Human promyelocytic leukemia)0.57[1][2]
4 Panel of 60 cancer cell linesGrowth inhibition >50% at 10 µM[1]
7 MCF-7 (Human breast adenocarcinoma)5.36[3]
7 HepG2 (Human liver carcinoma)6.14[3]
10 MCF-7 (Human breast adenocarcinoma)5.84[3]
10 HepG2 (Human liver carcinoma)8.76[3]
2a-2o A549 (Human lung carcinoma)Potent cytotoxicity, several with IC50 values lower than cisplatin (12.65 µg/mL)[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Potential Signaling Pathways and Mechanisms of Action

Some studies suggest that the anticancer mechanism of certain this compound derivatives may involve the induction of genetic instability in tumor cells.[1] It has been observed that pre-incubation of tumor cells with a PARP1 (Poly (ADP-ribose) polymerase 1) inhibitor, such as Fluzaparib, can reduce the cytotoxic activity of these compounds.[1] This suggests a potential interplay with DNA damage repair pathways.

Anticancer_Mechanism compound This compound Compound dna_damage Induces DNA Damage compound->dna_damage parp1 PARP1 Activation dna_damage->parp1 apoptosis Apoptosis dna_damage->apoptosis If repair fails dna_repair DNA Repair parp1->dna_repair cell_death Cancer Cell Death apoptosis->cell_death

Caption: Postulated anticancer mechanism of action.

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected compounds, presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
16 Escherichia coli1.56 - 6.25[5]
16 Pseudomonas aeruginosa1.56 - 6.25[5]
16 Bacillus subtilis1.56 - 6.25[5]
16 Staphylococcus aureus1.56 - 6.25[5]
3r Gram-negative organisms128[6]
9 Various fungi0.06 - 0.23Various fungi0.06 - 0.23[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Microbial inoculum standardized to 0.5 McFarland

  • Positive control (standard antibiotic) and negative control (broth only)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare Serial Compound Dilutions inoculate_wells Inoculate Wells prepare_dilutions->inoculate_wells prepare_inoculum Prepare Standardized Inoculum prepare_inoculum->inoculate_wells incubate_plates Incubate Plates inoculate_wells->incubate_plates read_results Visually Inspect for Growth incubate_plates->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Certain derivatives of this compound have also shown potential as anti-inflammatory agents.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of some compounds, with data expressed as IC50 values for the inhibition of protein denaturation.

Compound IDAssayIC50 (µg/mL)Reference
5j, 5k, 5l Inhibition of protein denaturation46.29 - 100.60[8][9]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Albumin Denaturation)

Objective: To evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA).

Materials:

  • Bovine Serum Albumin (BSA) solution (0.2% w/v)

  • Test compounds dissolved in DMSO

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (as a standard drug)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing 0.5 mL of BSA solution and 0.5 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C in a water bath for 5 minutes.

  • Cooling: Cool the mixtures to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • IC50 Determination: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of protein denaturation.

Conclusion

The preliminary biological screening of this compound compounds has revealed their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The data presented in this guide highlights the promising activity of several derivatives and provides standardized protocols for their continued evaluation. Further research, including in vivo studies and mechanism of action elucidation, is warranted to fully explore the therapeutic potential of this versatile class of compounds. The visualization of experimental workflows and potential signaling pathways aims to provide a clearer understanding of the research landscape for these compounds.

References

Unraveling the Molecular Mechanisms of 4-(Pyridin-2-yl)thiazole Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the mechanism of action of 4-(Pyridin-2-yl)thiazole analogs, focusing on their roles as potent kinase inhibitors in oncology. This guide provides a comprehensive overview of their biological targets, signaling pathways, quantitative activity, and the experimental protocols used for their evaluation.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a versatile class of compounds with significant therapeutic potential. Analogs based on this heterocyclic system have demonstrated a wide spectrum of biological activities, most notably as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. This technical guide delves into the mechanism of action of these promising therapeutic agents, with a primary focus on their roles as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and the c-Met receptor tyrosine kinase.

Inhibition of CDK4/6: A Halt to Uncontrolled Cell Proliferation

A significant number of this compound analogs have been developed as highly potent and selective inhibitors of CDK4 and CDK6. These kinases, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle, phosphorylating the retinoblastoma protein (pRb) and thereby releasing the E2F transcription factors that drive the cell into the S phase.[1] By inhibiting CDK4/6, these analogs prevent pRb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint and a subsequent blockade of tumor cell proliferation.[2][3]

Quantitative Analysis of CDK4/6 Inhibition

The inhibitory potency of this compound analogs against CDK4 and CDK6 has been extensively evaluated using in vitro kinase assays. The following table summarizes the inhibitory activities (Ki and IC50 values) of representative compounds from this class.

Compound IDTargetKi (nM)IC50 (nM)Cell LineGI50 (nM)Reference
Compound 8a CDK44-MV4-11209[3]
CDK630-MDA-MB-4533683[3]
Compound 9a CDK410-MV4-11591[3]
CDK61670-[3]
Compound 9b CDK47-MV4-11456[3]
CDK642-[3]
Compound 10a CDK42---[3]
CDK6279-[3]
ZINC585291674 CDK4-184.14--[4]
CDK6-111.78--[4]
CDK4/6 Signaling Pathway

The mechanism of action of these inhibitors is best understood in the context of the CDK4/6 signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for the this compound analogs.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6 Complex Activation cluster_2 G1/S Checkpoint Control cluster_3 Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) Ras Ras Mitogens->Ras PI3K PI3K Mitogens->PI3K CyclinD Cyclin D Ras->CyclinD PI3K->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F inhibits p_pRb p-pRb S_Phase S Phase Entry (DNA Replication) E2F->S_Phase activates transcription Inhibitor This compound Analogs Inhibitor->CDK4_6 inhibit

Diagram of the CDK4/6 signaling pathway and inhibitor action.

Targeting the c-Met Receptor Tyrosine Kinase

Another prominent mechanism of action for this compound analogs is the inhibition of the c-Met receptor tyrosine kinase. c-Met and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.

Quantitative Analysis of c-Met Inhibition

The inhibitory potency of this compound analogs against c-Met has been determined through in vitro kinase assays. The table below presents the IC50 values for some of these compounds.

Compound IDTargetIC50 (nM)Reference
Compound 5a c-Met4.27[5]
Compound 5b c-Met7.95[5]
Cabozantinib (Reference) c-Met5.38[5]
Compound 4 (Pyridine-bioisostere of Cabozantinib) c-Met4.9[6]
c-Met Signaling Pathway

The following diagram illustrates the HGF/c-Met signaling pathway and the inhibitory action of the this compound analogs.

cMet_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet binds & activates RAS_RAF_MAPK RAS-RAF-MAPK Pathway cMet->RAS_RAF_MAPK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor This compound Analogs Inhibitor->cMet inhibits Proliferation Proliferation RAS_RAF_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration Invasion Invasion STAT->Invasion

Diagram of the HGF/c-Met signaling pathway and inhibitor action.

Experimental Protocols

The evaluation of this compound analogs relies on a suite of standardized in vitro and cell-based assays. This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Assay (CDK4/6 and c-Met)

This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase Buffer - Recombinant Kinase - Substrate (e.g., pRb, Poly(Glu,Tyr)) - ATP - Test Compound Dilutions start->prep_reagents add_components Add to 96-well plate: - Kinase - Test Compound prep_reagents->add_components pre_incubate Pre-incubate at room temperature add_components->pre_incubate initiate_reaction Initiate reaction by adding ATP and Substrate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., radioactivity, luminescence, fluorescence) stop_reaction->detect_signal analyze Analyze data to determine IC50 or Ki values detect_signal->analyze end End analyze->end

Workflow for a typical in vitro kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase assay buffer appropriate for the specific kinase (e.g., for CDK4/CyclinD3, a buffer containing 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 1 mM DTT).[7]

    • Dilute the recombinant kinase (e.g., CDK4/CyclinD3, c-Met) to the desired concentration in kinase assay buffer.

    • Prepare a solution of the kinase substrate (e.g., Retinoblastoma protein fragment for CDK4/6, poly(Glu,Tyr) for c-Met) in kinase assay buffer.[8]

    • Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • Add the diluted kinase and test compound to the wells of a 96-well plate.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using an appropriate method, such as a radiometric assay (33P-ATP), a luminescence-based assay (e.g., ADP-Glo™), or a fluorescence-based assay.[8][9]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate_cells Incubate for 24 hours to allow attachment seed_cells->incubate_cells add_compounds Add serial dilutions of test compounds incubate_cells->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and determine GI50 read_absorbance->calculate_viability end End calculate_viability->end

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cell line.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).

Western Blotting for Phosphorylated Proteins

This protocol describes the detection of phosphorylated proteins (e.g., p-pRb, p-c-Met) in cell lysates by Western blotting to confirm the on-target activity of the inhibitors.[11][12]

Western_Blot_Workflow start Start treat_cells Treat cells with test compound start->treat_cells lyse_cells Lyse cells and collect protein extracts treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer block Block the membrane to prevent non-specific binding transfer->block primary_ab Incubate with primary antibody (e.g., anti-p-pRb, anti-p-c-Met) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect chemiluminescence signal secondary_ab->detect analyze_blot Analyze band intensities detect->analyze_blot end End analyze_blot->end

Workflow for Western blotting of phosphorylated proteins.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-pRb, anti-phospho-c-Met) overnight at 4°C.

    • Wash the membrane with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the intensity of the bands corresponding to the phosphorylated protein, often normalizing to the total protein or a loading control (e.g., β-actin).

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of targeted cancer therapeutics. Analogs based on this core structure have demonstrated potent and selective inhibition of key oncogenic kinases, including CDK4/6 and c-Met. The detailed mechanistic understanding and the robust experimental methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the discovery and development of novel this compound-based therapies. The continued exploration of the structure-activity relationships and the optimization of the pharmacological properties of these compounds hold great promise for delivering new and effective treatments for a range of cancers.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-2-yl)thiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(pyridin-2-yl)thiazole and its closely related derivatives. Due to the limited availability of experimental data for the parent compound, this document places a significant focus on 4-(pyridin-2-yl)thiazol-2-ylamine, a well-characterized analogue, to provide a foundational understanding for researchers. Information regarding the salts of these compounds is notably scarce in published literature.

Physicochemical Data

The characterization of a molecule's physicochemical profile is fundamental for its application in drug discovery and materials science. This section summarizes the available computed and experimental data.

Computed Properties of 4-(Pyridin-2-yl)thiazol-2-ylamine

Computational models provide valuable predictions for molecular properties, guiding experimental design. The following data has been compiled from publicly available chemical databases.[1]

PropertyValueSource
Molecular Formula C₈H₇N₃SPubChem[1]
Molecular Weight 177.23 g/mol PubChem[1]
Monoisotopic Mass 177.03606841 DaPubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]
Topological Polar Surface Area 80 ŲPubChem[1]
Heavy Atom Count 12PubChem[2]
Experimental Properties of this compound Derivatives

Experimental data provides a real-world validation of a compound's characteristics. The data for these derivatives is sparse and primarily focuses on melting points.

CompoundPropertyValueSource
4-(Pyridin-2-yl)thiazol-2-amineMelting Point173-174 °CChemdad[3]
4-(2-(2-(Pyridin-2-ylmethylene)hydrazinyl)thiazol-4-yl)benzene-1,2-diolMelting Point197–198 °CACS Omega[4]
2,5-Di(pyridin-4-yl)thiazolo[5,4-d]thiazoleMelting Point319 °CTCI Chemicals[5]

Synthesis and Characterization Workflow

The synthesis of the this compound scaffold is commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[6][7]

General Synthesis Pathway

The diagram below illustrates the general workflow for the Hantzsch synthesis, a robust method for creating the thiazole ring system.

G cluster_reactants Reactants cluster_process Process cluster_product Product A α-Haloketone (e.g., 2-Bromo-1-(pyridin-2-yl)ethan-1-one) C Condensation (Hantzsch Synthesis) A->C B Thioamide (e.g., Thioacetamide) B->C D This compound Derivative C->D Heat / Solvent (e.g., Ethanol)

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

Physicochemical Characterization Workflow

Once synthesized and purified, the target compound undergoes a series of analytical tests to determine its physicochemical properties. This logical workflow ensures a comprehensive characterization.

G cluster_analysis Analytical Characterization cluster_data Data Compilation Start Synthesized & Purified This compound Struct Structural Elucidation (NMR, MS, IR) Start->Struct Purity Purity Assessment (HPLC, TLC) Start->Purity PhysProp Physical Properties (Melting Point, Solubility, pKa) Start->PhysProp Report Final Datasheet Struct->Report Purity->Report PhysProp->Report

Caption: Standard Workflow for Physicochemical Characterization.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible physicochemical data. The following sections describe general methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.[8][9]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2.5-3.5 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated metal block and a viewing lens.[8][11]

  • Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point.[10]

  • Measurement: The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[8][9]

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[10][11]

Solubility Determination

Aqueous solubility is a key determinant of a compound's bioavailability. The shake-flask method is considered the "gold standard" for reliably measuring thermodynamic solubility.[12]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH).[12][13]

  • Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period, typically 18 to 24 hours, to ensure equilibrium is reached between the solid and dissolved states.[13][14][15]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[14]

  • Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

  • Reporting: The solubility is reported in units such as mg/mL or µM.

Acidity Constant (pKa) Determination

The pKa value defines the extent of ionization of a compound at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a common and accurate method for pKa determination.[16]

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an inert salt like KCl.[16]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.[16]

  • Titration: The solution is made acidic (e.g., to pH 2) with a standard acid (e.g., 0.1 M HCl). A standard base (e.g., 0.1 M NaOH) is then added in small, precise increments. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[16]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

  • pKa Calculation: The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[17] For complex molecules, specialized software is used to analyze the curve and calculate the pKa value(s).

References

A Technical Guide to the Synthetic Routes of 4-(Pyridin-2-yl)thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes to 4-(pyridin-2-yl)thiazole scaffolds, a heterocyclic motif of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. This document details the most prevalent synthetic methodologies, offering structured data, experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely employed method for the construction of the thiazole ring and is particularly well-suited for the preparation of this compound scaffolds.[1] This method involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative.[2] For the synthesis of the target scaffold, the key precursors are 2-(bromoacetyl)pyridine and a suitable thiourea or thioamide.

The general reaction proceeds via an initial S-alkylation of the thioamide/thiourea with the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. The versatility of this method allows for the introduction of various substituents at the 2-position of the thiazole ring by selecting the appropriate thiourea or thioamide starting material.

Hantzsch_Synthesis reactant1 2-(Bromoacetyl)pyridine intermediate S-Alkylated Intermediate reactant1->intermediate S-Alkylation reactant2 Thiourea/Thioamide reactant2->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: General scheme of the Hantzsch synthesis for 4-(pyridin-2-yl)thiazoles.

Synthesis of Key Precursor: 2-(Bromoacetyl)pyridine Hydrobromide

A crucial starting material for the Hantzsch synthesis of 4-(pyridin-2-yl)thiazoles is 2-(bromoacetyl)pyridine. It is typically prepared by the bromination of 2-acetylpyridine. The hydrobromide salt is often isolated, which is a stable and convenient form for subsequent reactions.

Experimental Protocol: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one Hydrobromide

To a solution of 2-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, a solution of bromine (1.0-1.2 eq) in the same solvent is added dropwise with stirring at a controlled temperature, often between 0-10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting precipitate, 2-(bromoacetyl)pyridine hydrobromide, is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Cyclocondensation to Form the this compound Scaffold

With the α-haloketone in hand, the cyclocondensation reaction with a thiourea or a substituted thioamide furnishes the desired this compound. The reaction is typically carried out in a protic solvent like ethanol and may be heated to facilitate the reaction.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

A mixture of 2-(bromoacetyl)pyridine hydrobromide (1.0 eq) and thiourea (1.0-1.2 eq) in ethanol is heated at reflux for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-4-(pyridin-2-yl)thiazole.

Quantitative Data for Hantzsch Synthesis of this compound Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted 4-(pyridin-2-yl)thiazoles via the Hantzsch synthesis.

2-SubstituentThioamide/ThioureaSolventReaction ConditionsYield (%)Reference
-NH2ThioureaEthanolReflux, 2-4 h75-90N/A
-NHPhPhenylthioureaEthanolReflux, 6 h60-85N/A
-NH(4-Cl-Ph)4-ChlorophenylthioureaEthanolReflux, 6 h65-88N/A
-NH(4-MeO-Ph)4-MethoxyphenylthioureaEthanolReflux, 5 h70-92N/A
-CH3ThioacetamideEthanolReflux, 8 h50-70N/A
-PhThiobenzamideEthanolReflux, 12 h45-65N/A

Note: Yields are representative and can vary based on the specific reaction conditions and purification methods.

The Cook-Heilbron Thiazole Synthesis

An alternative, though less commonly reported for this specific scaffold, is the Cook-Heilbron thiazole synthesis. This reaction typically produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds.[3] While not the primary route to 4-(pyridin-2-yl)thiazoles, it is a valid strategy for constructing the thiazole ring.

To adapt this synthesis for the this compound scaffold, a pyridine-containing α-aminonitrile would be required as a starting material. The general mechanism involves the nucleophilic attack of the amino group on the sulfur-containing reagent, followed by cyclization and tautomerization to yield the 5-aminothiazole.

Cook_Heilbron_Synthesis reactant1 α-Amino-α-(pyridin-2-yl)acetonitrile intermediate Thioacyl Intermediate reactant1->intermediate reactant2 Carbon Disulfide/Dithioacid reactant2->intermediate product 5-Amino-4-(pyridin-2-yl)thiazole intermediate->product Cyclization & Tautomerization

Caption: Conceptual scheme of the Cook-Heilbron synthesis for a this compound derivative.

Due to the prevalence of the Hantzsch synthesis for this particular scaffold, detailed experimental protocols and extensive quantitative data for the Cook-Heilbron route to 4-(pyridin-2-yl)thiazoles are not as readily available in the literature.

Modern Synthetic Approaches

While the Hantzsch and Cook-Heilbron syntheses represent classical methods, modern organic synthesis has introduced new strategies for the construction of thiazole rings. These can include transition-metal-catalyzed cross-coupling reactions to build the scaffold or one-pot multi-component reactions that offer increased efficiency.

For instance, a palladium- or copper-catalyzed C-H arylation could potentially be used to introduce the pyridine ring onto a pre-formed thiazole. Alternatively, a multi-component reaction involving a pyridine-containing starting material, a source of sulfur, and other building blocks could be envisioned to construct the this compound core in a single step.[4] However, specific and widely adopted protocols for the synthesis of 4-(pyridin-2-yl)thiazoles using these modern methods are still emerging.

Conclusion

The synthesis of this compound scaffolds is predominantly achieved through the robust and versatile Hantzsch thiazole synthesis. This method allows for the straightforward construction of the thiazole ring and the introduction of a variety of substituents at the 2-position. The key to this synthesis is the preparation of 2-(bromoacetyl)pyridine, which is readily accessible from 2-acetylpyridine. While other methods like the Cook-Heilbron synthesis exist, their application to this specific scaffold is less common. The development of modern, one-pot, or transition-metal-catalyzed approaches may offer future avenues for the efficient synthesis of these valuable heterocyclic compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and explore the potential of this compound derivatives in drug discovery and development.

References

In Silico Prediction of 4-(Pyridin-2-yl)thiazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methods used to predict the bioactivity of 4-(pyridin-2-yl)thiazole derivatives, a class of compounds with significant potential in cancer therapy. This document outlines detailed experimental protocols for key computational techniques, summarizes quantitative bioactivity data, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of biological entities. Notably, derivatives of this scaffold have shown promise as inhibitors of protein and lipid kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] In silico, or computational, methods play a pivotal role in the rational design and optimization of these compounds, enabling the prediction of their biological activity and pharmacokinetic properties before their synthesis, thereby saving time and resources.

Key Biological Targets and Signaling Pathways

The anticancer activity of this compound derivatives is often attributed to their inhibition of key kinases involved in cell cycle regulation and proliferation signaling.

Cyclin-Dependent Kinases (CDK2/4/6)

Cyclin-dependent kinases, particularly CDK2, CDK4, and CDK6, are central to the progression of the cell cycle. Their aberrant activity is a hallmark of many cancers. The this compound moiety has been identified as a core component of potent CDK inhibitors.

CDK_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by this compound Derivatives Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F CyclinD_CDK46->E2F Releases Rb->E2F Inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Promotes Transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Drives Pyridinylthiazole This compound Derivatives Pyridinylthiazole->CyclinD_CDK46 Pyridinylthiazole->CyclinE_CDK2

CDK Signaling Pathway Inhibition.
MEK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, playing a key role in cell proliferation, differentiation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.

MEK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Leads to Inhibitor This compound Derivatives Inhibitor->MEK

MEK/ERK Signaling Pathway Inhibition.

Quantitative Bioactivity Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, with IC50 values indicating the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxicity of Pyridine-Thiazole Hybrids Against Various Cancer Cell Lines.

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)Hep-2 (Larynx) IC50 (µM)PC3 (Prostate) IC50 (µM)
7 5.366.4210.1412.35
10 5.848.7613.2715.81
6c 10.6314.22--
4a 18.5120.13--
4b 21.3624.57--
5 23.1425.88--
8 25.7227.16--
9 27.6330.36--
5-Fluorouracil 6.147.208.909.80

Data sourced from a study on newly synthesized pyridine linked thiazole derivatives.[2]

Table 2: Antiproliferative Activity of Thiazole Derivatives.

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
4a 12.7 ± 0.776.69 ± 0.41
4b 31.5 ± 1.9151.7 ± 3.13
4c 2.57 ± 0.167.26 ± 0.44
5 28.0 ± 1.6926.8 ± 1.62
Staurosporine 6.77 ± 0.418.4 ± 0.51

Data from a study on the anticancer properties of newly synthesized thiazole derivatives.[3]

Table 3: Cytotoxicity of Thiophenyl Thiazolyl-Pyridine Hybrids against A549 Lung Cancer Cells.

CompoundA549 (Lung) IC50 (µM)
5 0.452
8a 0.392
8b 0.413
8d 0.421
8e 0.437
Doxorubicin 0.460

Data from a study on novel thiophenyl thiazolyl-pyridine hybrids.[4][5]

Experimental Protocols for In Silico Prediction

A typical in silico workflow for the discovery and optimization of this compound derivatives involves several stages, from initial library design to detailed simulation of protein-ligand interactions.

in_silico_workflow cluster_design Lead Identification & Optimization cluster_validation Interaction & Property Analysis cluster_synthesis Experimental Validation Library Virtual Library of This compound Derivatives Pharmacophore Pharmacophore Modeling & Virtual Screening Library->Pharmacophore QSAR QSAR Modeling Library->QSAR Docking Molecular Docking Pharmacophore->Docking Filtered Hits QSAR->Docking Prioritized Hits MD Molecular Dynamics Simulations Docking->MD Top Scoring Poses ADMET In Silico ADMET Prediction MD->ADMET Stable Complexes Synthesis Chemical Synthesis of Promising Candidates ADMET->Synthesis Candidates with Favorable Profiles Bioassay In Vitro Bioassays Synthesis->Bioassay

In Silico Drug Discovery Workflow.
Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.

Protocol for Ligand-Based Pharmacophore Modeling using Discovery Studio:

  • Ligand Preparation:

    • Collect a set of known active inhibitors of the target kinase with a wide range of IC50 values.

    • Generate 3D conformations for each ligand.

    • Minimize the energy of each conformation.

  • Pharmacophore Model Generation:

    • Use the "3D QSAR Pharmacophore Generation (HypoGen)" protocol in Discovery Studio.

    • Define the features to be considered (e.g., hydrogen bond acceptor, hydrogen bond donor, hydrophobic, aromatic ring).[6]

    • The algorithm will generate a set of pharmacophore hypotheses that correlate with the biological activity of the training set molecules.

  • Model Validation:

    • Validate the best hypothesis using a test set of compounds with known activities that were not used in model generation.

    • A good model should be able to accurately predict the activity of the test set compounds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

Protocol for 2D-QSAR Model Development:

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., pIC50).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule, calculate a variety of 2D molecular descriptors (e.g., topological, constitutional, electronic).

  • Model Building:

    • Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear relationship between the descriptors and the biological activity.

  • Model Validation:

    • Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness.

    • External Validation: Use the test set to evaluate the predictive power of the model on new data.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol for Molecular Docking using AutoDock:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 3D structure of the this compound derivative.

  • Grid Box Definition:

    • Define a grid box that encompasses the active site of the protein where the ligand is expected to bind.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the grid box.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol for MD Simulations using GROMACS:

  • System Preparation:

    • Prepare the topology files for the protein and the ligand using a force field (e.g., CHARMM36).

    • Solvate the protein-ligand complex in a water box and add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration to bring the system to the desired temperature and pressure.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to study the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions over time.

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Protocol for ADMET Prediction:

  • Input Molecular Structure:

    • Provide the 2D or 3D structure of the this compound derivative.

  • Property Prediction using Web Servers/Software (e.g., SwissADME, pkCSM):

    • Absorption: Predict properties like Caco-2 permeability, human intestinal absorption, and P-glycoprotein substrate/inhibitor status.

    • Distribution: Predict blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Predict inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Predict total clearance.

    • Toxicity: Predict properties like AMES toxicity, hERG inhibition, and hepatotoxicity.

  • Drug-Likeness Evaluation:

    • Assess compliance with rules like Lipinski's Rule of Five to evaluate the oral bioavailability of the compound.[7]

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives often involves the Hantzsch thiazole synthesis or variations thereof.

General Synthetic Scheme:

A common synthetic route involves the reaction of a 2-acetylpyridine with a thiourea derivative in the presence of a halogenating agent.

For example, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea can be reacted with α-bromoketones to yield substituted 1-((4-(aryl)thiazol-2-yl)amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[8] Another approach involves the reaction of 2-(4-formylphenoxy)-N-(pyridin-2-yl)acetamide with thiosemicarbazide, followed by cyclization with α-halogenated carbonyl compounds.[2]

Conclusion

The in silico prediction of bioactivity for this compound derivatives is a powerful, multi-faceted approach that significantly accelerates the drug discovery process. By integrating pharmacophore modeling, QSAR, molecular docking, and molecular dynamics simulations, researchers can efficiently design and prioritize compounds with high predicted potency and favorable ADMET properties. The experimental protocols and data presented in this guide serve as a valuable resource for scientists and researchers working in the field of rational drug design and development.

References

Spectroscopic Profile of 4-(Pyridin-2-yl)thiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the combined electronic properties and binding capabilities of its pyridine and thiazole rings. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the development of novel applications. This technical guide provides a summary of the available spectroscopic data for this compound and its closely related derivatives, outlines general experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4-(Pyridin-2-yl)thiazol-2-amine

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H6~8.5d~4.5
Pyridine-H3~8.0d~8.0
Pyridine-H4~7.8t~7.5
Pyridine-H5~7.2t~6.0
Thiazole-H5~7.0s-
Amine-NH₂Variablebr s-

Table 2: ¹³C NMR Spectroscopic Data of 4-(Pyridin-2-yl)thiazol-2-amine

CarbonChemical Shift (δ, ppm)
Thiazole-C2 (with -NH₂)~168
Thiazole-C4~149
Thiazole-C5~102
Pyridine-C2~151
Pyridine-C6~148
Pyridine-C4~137
Pyridine-C3~121
Pyridine-C5~119
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound Derivatives

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3100N-H StretchingAmine (if present)
3100-3000C-H StretchingAromatic (Pyridine, Thiazole)
1620-1580C=N StretchingPyridine, Thiazole
1580-1400C=C StretchingAromatic Rings
~1350C-N StretchingAromatic Amine
~800-700C-H Bending (out-of-plane)Aromatic Rings
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-(Pyridin-2-yl)thiazol-2-amine

Ionm/z (calculated)m/z (observed)
[M+H]⁺178.05~178
[M]⁺177.04~177

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required compared to ¹H NMR.

    • Reference the spectrum to the deuterated solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or KBr pellet).

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

  • Ionization Technique:

    • Electrospray Ionization (ESI): Suitable for polar molecules; often produces protonated molecules [M+H]⁺.

    • Electron Impact (EI): A higher-energy technique that can lead to fragmentation, providing structural information.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR Purity & Structural Connectivity IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (ESI, EI) Purification->MS Molecular Weight Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Tautomerism and isomerism in substituted 4-(Pyridin-2-yl)thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Tautomerism and Isomerism in Substituted 4-(Pyridin-2-yl)thiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 4-(pyridin-2-yl)thiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The structural versatility of these compounds, arising from the potential for tautomerism and atropisomerism, plays a crucial role in their biological function and offers opportunities for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of substituted 4-(pyridin-2-yl)thiazoles, details experimental protocols for their synthesis and characterization, and explores their biological significance with a focus on their mechanisms of action.

Introduction to Tautomerism and Isomerism in 4-(Pyridin-2-yl)thiazoles

The 4-(pyridin-2-yl)thiazole scaffold is susceptible to several forms of isomerism, which can significantly influence its physicochemical properties and biological activity. Understanding these isomeric forms is critical for drug design and development.

Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In substituted 4-(pyridin-2-yl)thiazoles, two primary types of tautomerism are of interest: amino-imino and keto-enol tautomerism.

  • Amino-Imino Tautomerism: For derivatives bearing an amino group at the 2-position of the thiazole ring, amino-imino tautomerism is possible. The equilibrium between the 2-amino-4-(pyridin-2-yl)thiazole and the 2-imino-4-(pyridin-2-yl)thiazoline forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on both the thiazole and pyridine rings. While the amino form is generally favored in many 2-aminothiazole derivatives, the imino tautomer can be stabilized by specific substitution patterns and solvent interactions[1].

  • Keto-Enol Tautomerism: If a hydroxyl group is present on the pyridine ring, keto-enol tautomerism can occur. For instance, a 4-hydroxypyridin-2-yl substituent could exist in equilibrium with its pyridone tautomer. The position of this equilibrium is highly dependent on the solvent, with polar solvents generally favoring the keto (pyridone) form.

Atropisomerism

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. In substituted 4-(pyridin-2-yl)thiazoles, the bond connecting the pyridine and thiazole rings can be sterically hindered, especially with bulky substituents in the ortho positions of the pyridine ring or at the 5-position of the thiazole ring. This restricted rotation can lead to the existence of stable, separable enantiomeric atropisomers. The rotational barrier is a key parameter in determining the stability of these atropisomers[2][3][4]. While computational studies can predict these barriers, experimental quantification for this specific class of compounds is an area for further research.

Quantitative Analysis of Tautomeric and Isomeric Forms

Direct experimental quantification of tautomeric and isomeric ratios for a broad range of substituted 4-(pyridin-2-yl)thiazoles is not extensively documented in the literature. However, data from related compounds and computational studies provide valuable insights.

Table 1: Representative Tautomeric Equilibrium Data for Related Heterocycles

CompoundTautomeric FormsSolventKT ([Imino]/[Amino] or [Keto]/[Enol])MethodReference
2-AminothiazoleAmino / IminoSaturated Aqueous SolutionAmino form predominatesRaman, SERS, DFT[1]
2-Amino-4-methylthiazoleAmino / IminoGas PhaseAmino form is the most stableDFT[5]

Table 2: Calculated Rotational Barriers for Atropisomeric Bi-heterocycles (Representative Examples)

CompoundRotational Barrier (kcal/mol)MethodReference
N-Aryl Iminothiazoline Derivatives-Experimental and Computational[6]
Indole Derivatives>22Computational[2]

Note: The data in these tables are for related heterocyclic systems and serve as a reference due to the limited availability of quantitative data for substituted 4-(pyridin-2-yl)thiazoles.

Experimental Protocols

The synthesis of substituted 4-(pyridin-2-yl)thiazoles is most commonly achieved through the Hantzsch thiazole synthesis.

General Hantzsch Thiazole Synthesis

This method involves the condensation of an α-haloketone with a thiourea derivative.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one) reaction Reaction (e.g., in Ethanol, Reflux) alpha_haloketone->reaction thiourea Thiourea Derivative thiourea->reaction intermediate Thiazoline Intermediate reaction->intermediate Cyclization product Substituted this compound intermediate->product Dehydration

Caption: General workflow for the Hantzsch synthesis of 4-(pyridin-2-yl)thiazoles.

Detailed Protocol:

  • Reactant Preparation: Dissolve the α-haloketone (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one) (1 equivalent) and the corresponding thiourea derivative (1-1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Reaction: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate directly from the solution or after the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize any hydrohalic acid formed.

  • Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., water, cold ethanol), and can be further purified by recrystallization or column chromatography.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shifts of the thiazole and pyridine protons and carbons confirm the substitution pattern. Variable temperature NMR can be employed to study dynamic processes like tautomerism and atropisomerism.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Can help identify functional groups and distinguish between tautomers (e.g., C=O stretch in the keto form, N-H and C=N stretches in amino/imino forms).

  • X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the solid-state conformation, which can confirm the presence of a specific tautomer or atropisomer in the crystalline form[7][8][9][10][11].

Biological Significance and Signaling Pathways

Substituted 4-(pyridin-2-yl)thiazoles have shown promise as both anticancer and antimicrobial agents.

Anticancer Activity: PARP Inhibition

Certain derivatives of this compound have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cell death[7][12][13][14][15].

Signaling Pathway of PARP Inhibition

PARP_Inhibition cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_inhibition Inhibition by Pyridinyl-Thiazole cluster_cell_fate Cell Fate ssb Single-Strand Break (SSB) parp PARP ssb->parp par PARylation parp->par Activation dsb Double-Strand Break (DSB) (during replication) parp->dsb Replication Fork Collapse repair_proteins Recruitment of Repair Proteins par->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair inhibitor Pyridinyl-Thiazole Derivative inhibitor->parp apoptosis Apoptosis dsb->apoptosis Synthetic Lethality in HR-deficient cells DNA_Gyrase_Inhibition cluster_dna_replication Bacterial DNA Replication cluster_gyrase_action DNA Gyrase Action cluster_inhibition Inhibition by Pyridinyl-Thiazole cluster_cell_death Bacterial Cell Fate dna Relaxed DNA gyrase DNA Gyrase (GyrA + GyrB) dna->gyrase supercoiled_dna Negatively Supercoiled DNA replication DNA Replication supercoiled_dna->replication gyrase->supercoiled_dna Supercoiling adp ADP + Pi gyrase->adp strand_breaks DNA Strand Breaks gyrase->strand_breaks Inhibition leads to DNA damage atp ATP atp->gyrase inhibitor Pyridinyl-Thiazole Derivative inhibitor->gyrase Inhibits ATPase activity cell_death Bacterial Cell Death strand_breaks->cell_death

Caption: Mechanism of action of this compound derivatives as DNA gyrase inhibitors.

Conclusion

Substituted 4-(pyridin-2-yl)thiazoles represent a versatile class of compounds with significant therapeutic potential. Their biological activity is intricately linked to their structural features, including the potential for tautomerism and atropisomerism. While synthetic routes to these compounds are well-established, a deeper understanding of their isomeric and tautomeric landscapes through quantitative experimental and computational studies will be crucial for the future design of more potent and selective drug candidates. This guide provides a foundational understanding for researchers in the field and highlights areas for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 4-(Pyridin-2-yl)thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and pharmaceutical agents. Its derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic condensation reaction, remains a fundamental and versatile method for the construction of the thiazole ring. This protocol details the step-by-step synthesis of 4-(pyridin-2-yl)thiazoles, a class of compounds with significant potential in medicinal chemistry, through the Hantzsch reaction. The synthesis involves a two-step process commencing with the bromination of 2-acetylpyridine to yield the α-haloketone intermediate, 2-bromoacetylpyridine, followed by its cyclocondensation with a thioamide, typically thiourea, to afford the target 2-amino-4-(pyridin-2-yl)thiazole.

Chemical Reaction Scheme

Hantzsch_Synthesis acetylpyridine 2-Acetylpyridine bromoacetylpyridine 2-Bromoacetylpyridine acetylpyridine->bromoacetylpyridine Step 1: Bromination bromine Br2, HBr thiazole 2-Amino-4-(pyridin-2-yl)thiazole bromoacetylpyridine->thiazole Step 2: Hantzsch Condensation thiourea Thiourea thiourea->thiazole

Caption: Overall reaction scheme for the synthesis of 2-Amino-4-(pyridin-2-yl)thiazole.

Experimental Protocols

Part 1: Synthesis of 2-Bromoacetylpyridine (α-Haloketone Intermediate)

This procedure outlines the bromination of 2-acetylpyridine to form the key intermediate, 2-bromoacetylpyridine.

Materials:

  • 2-Acetylpyridine

  • Hydrobromic acid (48% aqueous solution)

  • Bromine

  • Ethanol

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a stirring apparatus and a dropping funnel, dissolve 2-acetylpyridine in a 48% hydrobromic acid solution.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add bromine dropwise to the cooled solution. The addition should be controlled to maintain the reaction temperature.

  • After the complete addition of bromine, continue to stir the reaction mixture for 1 hour.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromoacetylpyridine.

Part 2: Hantzsch Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

This protocol describes the cyclocondensation of 2-bromoacetylpyridine with thiourea to yield the final product.

Materials:

  • 2-Bromoacetylpyridine

  • Thiourea

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring and heating apparatus

  • Sodium acetate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-bromoacetylpyridine and thiourea in ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete (typically 4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and neutralize it with a solution of sodium acetate.

  • If a precipitate does not form, the addition of more water may be necessary to induce precipitation.

  • Collect the precipitated product by filtration.

  • The crude product can be further purified by recrystallization from ethanol.

Data Presentation

The following tables summarize the typical quantitative data for the synthesis of 4-(pyridin-2-yl)thiazoles.

Table 1: Reactant Quantities and Reaction Conditions for the Synthesis of 2-Bromoacetylpyridine

ReactantMolar RatioSolventReaction TimeTemperature
2-Acetylpyridine148% HBr (aq)1 hour0-5 °C
Bromine1.1---

Table 2: Reactant Quantities and Reaction Conditions for the Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

ReactantMolar RatioSolventReaction TimeTemperature
2-Bromoacetylpyridine1Ethanol4 hoursReflux
Thiourea1---

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the Hantzsch synthesis of 4-(pyridin-2-yl)thiazoles.

Hantzsch_Workflow cluster_step1 Step 1: Bromination of 2-Acetylpyridine cluster_step2 Step 2: Hantzsch Thiazole Synthesis A Dissolve 2-acetylpyridine in 48% HBr B Cool the mixture in an ice bath A->B C Add bromine dropwise B->C D Stir for 1 hour C->D E Filter the precipitate D->E F Recrystallize from ethanol to get 2-bromoacetylpyridine E->F G Dissolve 2-bromoacetylpyridine and thiourea in ethanol F->G H Reflux the mixture for 4 hours G->H I Cool to room temperature H->I J Pour into water and neutralize with sodium acetate I->J K Filter the precipitate J->K L Recrystallize from ethanol to get 2-amino-4-(pyridin-2-yl)thiazole K->L end End L->end start Start start->A

Caption: Experimental workflow for the synthesis of 4-(Pyridin-2-yl)thiazoles.

Application Notes and Protocols for the Synthesis of 4-(Pyridin-2-yl)thiazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and evaluation of 4-(pyridin-2-yl)thiazole-based compounds as potential anticancer agents. The methodologies outlined are based on established research demonstrating the cytotoxic effects of these compounds against various cancer cell lines.

Introduction

The this compound scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its potential in the development of novel anticancer therapeutics.[1][2] Derivatives of this core structure have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the lung, breast, and leukemia.[1][3][4] The mechanism of action for some of these compounds is believed to involve the induction of genetic instability in tumor cells and the inhibition of key cellular enzymes such as PARP1, CDK2, and GSK3β.[3][5] These findings underscore the therapeutic promise of this class of compounds and highlight the importance of standardized protocols for their synthesis and biological evaluation.

Chemical Synthesis

The synthesis of this compound derivatives can be achieved through a multi-step process. A representative synthetic scheme is presented below, followed by a detailed experimental protocol.

General Synthetic Workflow

The synthesis generally begins with the preparation of a key intermediate, 1-(pyridin-2-yl)thiourea, which then undergoes a cyclocondensation reaction to form the thiazole ring. Subsequent modifications to this core structure allow for the introduction of various substituents to explore structure-activity relationships (SAR).

G cluster_synthesis Synthetic Workflow reagent1 2-Acetylpyridine intermediate1 (E)-2-(1-(pyridin-2-yl)ethylidene) hydrazine-1-carbothioamide reagent1->intermediate1 HCl (cat.) reagent2 Thiosemicarbazide reagent2->intermediate1 product This compound Derivative intermediate1->product Cyclocondensation reagent3 α-Halo Ketone/ Ester reagent3->product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide

This protocol is adapted from a previously described method for synthesizing a key intermediate.[5]

Materials:

  • 2-Acetylpyridine

  • Thiosemicarbazide

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • A mixture of 2-acetylpyridine (1 equivalent) and thiosemicarbazide (1.1 equivalents) is dissolved in ethanol.

  • A catalytic amount of concentrated HCl is added to the solution.

  • The reaction mixture is refluxed for 4-6 hours and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide.

Experimental Protocol: Synthesis of Pyridin-2-yl-thiazolidin-4-one Derivatives

This protocol describes the cyclocondensation reaction to form the thiazolidin-4-one ring.[5]

Materials:

  • (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide (from step 2.2)

  • Ethyl bromoacetate

  • Anhydrous Sodium Acetate

  • Glacial Acetic Acid

Procedure:

  • A mixture of (E)-2-(1-(pyridin-2-yl)ethylidene)hydrazine-1-carbothioamide (1 equivalent) and anhydrous sodium acetate (2 equivalents) is prepared in glacial acetic acid.

  • Ethyl bromoacetate (1.1 equivalents) is added dropwise to the mixture.

  • The reaction is stirred at room temperature for 8-12 hours.

  • The mixture is then poured into ice-cold water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified pyridin-2-yl-thiazolidin-4-one derivative.

In Vitro Anticancer Activity Evaluation

The synthesized compounds are evaluated for their cytotoxic activity against a panel of human cancer cell lines.

Cell Lines and Culture

A variety of cancer cell lines can be used, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).[1][5] The cells are maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Experimental Workflow for Anticancer Screening

G cluster_workflow In Vitro Anticancer Screening Workflow cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Compound Treatment seeding->treatment incubation 48h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Workflow for evaluating the in vitro anticancer activity.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

Materials:

  • Synthesized compounds

  • Cancer cell lines

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.

  • The following day, the cells are treated with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.

  • After 48 hours of incubation, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[2]

Data Presentation

The cytotoxic activities of the synthesized compounds are summarized in the following table.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)
Derivative 1 12.58.215.1
Derivative 2 9.86.511.3
Derivative 3 25.118.930.4
Doxorubicin 0.80.51.2

Note: The data presented are representative and may vary depending on the specific derivatives synthesized and the experimental conditions. Thiazole-based derivatives have shown potent activity in the nanomolar to low micromolar range.[1]

Mechanism of Action: Signaling Pathway

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting key kinases involved in cell cycle progression and survival, such as CDK2 and GSK3β.[5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

G cluster_pathway Proposed Signaling Pathway of Action compound This compound Derivative cdk2 CDK2 compound->cdk2 Inhibition gsk3b GSK3β compound->gsk3b Inhibition cell_cycle Cell Cycle Progression cdk2->cell_cycle Promotes apoptosis Apoptosis cdk2->apoptosis Prevents gsk3b->cell_cycle Regulates gsk3b->apoptosis Prevents

Caption: Inhibition of CDK2 and GSK3β by this compound derivatives.

Conclusion

The protocols detailed in this document provide a comprehensive framework for the synthesis and preclinical evaluation of novel this compound-based anticancer agents. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for SAR studies. The in vitro assays described are robust methods for determining the cytotoxic potential and elucidating the mechanism of action of these promising therapeutic candidates. Further studies, including in vivo efficacy and toxicity assessments, are warranted to advance the development of lead compounds.

References

Application Notes and Protocols: 4-(Pyridin-2-yl)thiazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of coordination complexes featuring the 4-(pyridin-2-yl)thiazole ligand. The unique electronic and structural properties of this ligand make it a versatile building block for the development of novel therapeutic agents and catalysts.

Application in Medicinal Chemistry: Anticancer Agents

Coordination complexes of this compound and its derivatives have demonstrated significant potential as anticancer agents. The introduction of a metal center can enhance the biological activity of the organic ligand, leading to increased cytotoxicity against cancer cell lines.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound derivatives and their metal complexes, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound/ComplexCancer Cell LineIC50 (µM)Reference
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57
4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl esterMultiple (see reference)Growth inhibition >50% at 10µM
--INVALID-LINK--2U-937 (Human monocytic tumor)0.3976 ± 0.05[1][2]
PytH·ClO4 (Ligand only)U-937 (Human monocytic tumor)4.374 ± 0.02[1][2]
[Co(Pyt)2]ClO4U-937 (Human monocytic tumor)5.583 ± 0.12[1][2]
--INVALID-LINK--2U-937 (Human monocytic tumor)11.63 ± 0.01[1][2]
Proposed Mechanism of Anticancer Activity

The anticancer activity of these complexes is believed to stem from their ability to induce genetic instability within tumor cells. Evidence suggests that these compounds can interact with DNA and inhibit key enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerase 1 (PARP1). This dual action leads to an accumulation of DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

anticancer_mechanism cluster_cell Cancer Cell PyTz_Complex This compound Metal Complex DNA Nuclear DNA PyTz_Complex->DNA Intercalation/ Interaction PARP1 PARP1 PyTz_Complex->PARP1 Inhibition DNA_Damage DNA Damage Accumulation PARP1->DNA DNA Repair Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Experimental Protocols

Synthesis of this compound-based Ligands and Metal Complexes

This section provides a general protocol for the synthesis of a this compound-based ligand and its subsequent complexation with a metal salt, based on procedures described in the literature.

synthesis_workflow Start Start Reactants_Ligand Reactants: - Pyridine-2-carbothioamide - 2-Bromoacetylpyridine Start->Reactants_Ligand Reaction_Ligand Hantzsch Thiazole Synthesis (Reflux in Ethanol) Reactants_Ligand->Reaction_Ligand Isolation_Ligand Isolation and Purification of Ligand Reaction_Ligand->Isolation_Ligand Ligand This compound Ligand Isolation_Ligand->Ligand Reactants_Complex Reactants: - Ligand - Metal Salt (e.g., Zn(OAc)2) Ligand->Reactants_Complex Reaction_Complex Complexation Reaction (Stir in Methanol) Reactants_Complex->Reaction_Complex Isolation_Complex Isolation and Characterization of Complex Reaction_Complex->Isolation_Complex Final_Product Metal Complex Isolation_Complex->Final_Product

Caption: General workflow for ligand and complex synthesis.

Protocol for Ligand Synthesis (Hantzsch Thiazole Synthesis):

  • Dissolve pyridine-2-carbothioamide (1 equivalent) in absolute ethanol.

  • Add 2-bromoacetylpyridine (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure this compound ligand.

Protocol for Metal Complex Synthesis:

  • Dissolve the synthesized this compound ligand (2 equivalents) in methanol.

  • In a separate flask, dissolve the metal salt (e.g., zinc acetate, 1 equivalent) in methanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the complex with methanol and then with diethyl ether.

  • Dry the complex under vacuum.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

mtt_assay_workflow Start Start Cell_Seeding Seed cells in a 96-well plate and incubate for 24h Start->Cell_Seeding Treatment Treat cells with varying concentrations of the complex Cell_Seeding->Treatment Incubation_Treatment Incubate for 48-72h Treatment->Incubation_Treatment Add_MTT Add MTT solution to each well Incubation_Treatment->Add_MTT Incubation_MTT Incubate for 3-4h Add_MTT->Incubation_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Data_Analysis Calculate IC50 values Read_Absorbance->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

  • Treatment: Treat the cells with various concentrations of the synthesized complexes and incubate for 48-72 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[2][4]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes of nitrogen-containing heterocyclic ligands are effective catalysts for cross-coupling reactions. While a specific protocol for a this compound-palladium complex is not extensively detailed in the reviewed literature, the following is a representative protocol for a Suzuki-Miyaura coupling reaction using a related thiazole-palladium complex, which can be adapted.

Representative Protocol for Suzuki-Miyaura Coupling

Reaction: Aryl halide + Arylboronic acid → Biaryl

  • To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K2CO3, 2 mmol).

  • Add the palladium complex (0.01 mol%) as the catalyst.

  • Add a suitable solvent (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for the required time (typically 1-12 hours), monitoring by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

suzuki_coupling_logic Reactants Reactants: - Aryl Halide - Arylboronic Acid - Base Reaction Suzuki-Miyaura Cross-Coupling Reactants->Reaction Catalyst Pd-4-(Pyridin-2-yl)thiazole Complex Catalyst->Reaction Product Biaryl Product Reaction->Product

Caption: Logical relationship in Suzuki-Miyaura coupling.

Structural Characterization Data

Detailed crystallographic data provides insights into the coordination geometry and bonding within the metal complexes. While a comprehensive table of bond lengths and angles for a this compound metal complex is not available in the reviewed literature, the following table presents the crystal data and structure refinement details for a representative Zn(II) complex of a related ligand, 4-(pyridin-3-yl)-2-(2-(pyridin-4-ylmethylene)hydrazinyl)thiazole (L2).

Parameter[Zn(L2)2(OTs)2]
Empirical formulaC42H36N10O6S4Zn
Formula weight982.41
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.123(2)
b (Å)17.543(4)
c (Å)12.876(3)
α (°)90
β (°)109.58(3)
γ (°)90
Volume (ų)2154.2(8)
Z2
Density (calculated) (Mg/m³)1.515
R1 [I > 2σ(I)]0.0521
wR2 (all data)0.1387
Reference [4]

References

Application Notes and Protocols: High-Throughput Screening of 4-(Pyridin-2-yl)thiazole Libraries

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4-(pyridin-2-yl)thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its structural versatility and ability to engage with a wide range of biological targets have made it a focal point for the development of novel therapeutic agents, particularly in oncology.[2] Pyridine-thiazole hybrids have demonstrated significant potential as anticancer agents, with activities including the induction of apoptosis, inhibition of key enzymes like PARP and VEGFR-2, and potent cytotoxicity against various cancer cell lines.[3][4][5]

These application notes provide detailed protocols for the synthesis and high-throughput screening (HTS) of this compound libraries to identify and characterize new drug candidates. The methodologies are designed for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry research.

Experimental Workflow for HTS of this compound Libraries

The overall workflow for screening a this compound library involves several key stages, from the initial chemical synthesis to the identification and validation of lead compounds. This process is designed to efficiently test large numbers of compounds to identify those with desired biological activity.

HTS_Workflow cluster_0 Library Preparation cluster_1 Screening & Analysis cluster_2 Hit Validation & Follow-up synthesis Library Synthesis purification Purification & QC synthesis->purification plating Assay Plate Preparation purification->plating primary_screen Primary HTS (e.g., Cytotoxicity Assay) plating->primary_screen data_analysis Data Analysis (Hit Identification) primary_screen->data_analysis dose_response Dose-Response (IC50 Determination) data_analysis->dose_response secondary_assay Secondary Assays (e.g., Apoptosis, Enzyme Inhibition) dose_response->secondary_assay sar_study SAR Studies secondary_assay->sar_study hit_compound Lead Compound sar_study->hit_compound

Caption: High-throughput screening workflow from library synthesis to lead compound identification.

Protocol 1: General Synthesis of this compound Derivatives

A common method for synthesizing the this compound core is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thiourea derivative with an α-haloketone.[3][6] The following is a generalized protocol based on methods reported in the literature.

Materials:

  • 1-(Pyridin-2-yl)thiourea

  • Substituted 2-chloroacetylacetone or other α-halogenated carbonyl compounds[3][7]

  • Sodium acetate

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

  • Standard purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(pyridin-2-yl)thiourea (1 equivalent) and a selected α-halogenated carbonyl compound (1.1 equivalents) in a suitable solvent such as absolute ethanol.[6][7]

  • Catalyst Addition: Add a catalyst, such as sodium acetate or a few drops of a base like N-methylpiperidine, to the mixture.[3]

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3][6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.[6] If necessary, neutralize the solution with a 10% sodium bicarbonate solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol, dioxane) or purify using column chromatography to obtain the final this compound derivative.[7]

  • Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][6][8]

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for screening compound libraries for cytotoxic effects.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)[2][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the this compound compounds from the library in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent like Cisplatin or Staurosporine (positive control).[4][8] Incubate the plates for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

Protocol 3: Apoptosis Detection by Flow Cytometry

To determine if the observed cytotoxicity is due to apoptosis, a follow-up assay using Annexin V-FITC and Propidium Iodide (PI) staining is performed. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4][8]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)[4][8]

  • Test compounds identified as hits from the primary screen

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.[4][8]

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. At least 10,000 events should be collected for each sample.[8] The data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathway: Induction of Apoptosis

Many cytotoxic this compound compounds exert their anticancer effects by inducing apoptosis.[5][8] This process is a highly regulated form of programmed cell death involving key protein families such as caspases. The diagram below illustrates a simplified intrinsic apoptotic pathway that can be activated by these compounds.

Apoptosis_Pathway compound This compound Compound stress Cellular Stress compound->stress mito Mitochondria stress->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by cytotoxic compounds.

Data Summary: Cytotoxic Activity of this compound Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative this compound compounds against various human cancer cell lines as reported in the literature.

Compound ID/ReferenceStructure DescriptionCell LineIC₅₀ (µM)Reference
Compound 3 [3]3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57[3][5]
Compound 4 [3]Michael adduct of Compound 3HL-60 (Leukemia)>50 (in normal cells)[3][5]
Compound 7 [7]Pyridine-thiazole hybridMCF-7 (Breast)5.36[7]
Compound 10 [7]Pyrazolyl pyridine-thiazole hybridHepG2 (Liver)8.76[7]
Compound 4c [4]2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazol-4[5H]-oneMCF-7 (Breast)2.57[4]
Compound 4c [4]2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazol-4[5H]-oneHepG2 (Liver)7.26[4]
Compound 2f [2](Pyridin-3-ylmethylene-hydrazinyl)thiazole derivativeA549 (Lung)Potent[2][5]
Compound 2m [2](Pyridin-3-ylmethylene-hydrazinyl)thiazole derivativeA549 (Lung)Potent, high apoptosis[2][5]
(R)-8i 2-phenyl-3-(pyridin-2-yl)thiazolidin-4-one derivativeMNNG/HOS (Osteosarcoma)0.0219 (21.9 nM)[9]

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(Pyridin-2-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives, particularly those incorporating a pyridine moiety, represent a class of heterocyclic compounds with significant therapeutic potential, including anticancer activity. The 4-(Pyridin-2-yl)thiazole scaffold is of particular interest in drug discovery due to its structural resemblance to various bioactive molecules. Evaluating the cytotoxic effects of novel this compound derivatives is a critical step in the drug development pipeline. This document provides detailed protocols for key cell-based assays to determine the cytotoxicity of these compounds and offers insights into potential mechanisms of action.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various this compound and related thiazole derivatives against a panel of human cancer cell lines. These values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ReferenceCell LineCompound Name/StructureIC50 (µM)Citation
1 HL-60 (Leukemia)3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone0.57[1]
2 A549 (Lung)Pyridine-thiazole hybrid 2mNot specified, but induced 14.99% early and 10.63% late apoptosis[2]
3 HCT-116 (Colon)Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine23.8 ± 1.48[3]
4 A549 (Lung)Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine60.1 ± 3.45[3]
5 MCF-7 (Breast)Pyridine-thiazole hybrid 75.36[4]
6 HepG2 (Liver)Pyridine-thiazole hybrid 77.20[4]
7 MCF-7 (Breast)Pyridine-thiazole hybrid 105.84[4]
8 HepG2 (Liver)Pyridine-thiazole hybrid 108.76[4]
9 HCT-116 (Colon)Piperazine-based bis(thiazole) 9i0.0012 (1.2 nM)[5]
10 MCF-7 (Breast)Thiazole derivative 4c2.57 ± 0.16[6]
11 HepG2 (Liver)Thiazole derivative 4c7.26 ± 0.44[6]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of compound concentration versus percentage of cell viability to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add this compound Derivatives incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 solubilize Solubilize Formazan with DMSO incubation3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity detection kit

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the this compound derivatives.

    • Include the following controls in triplicate:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

      • Spontaneous LDH Release Control: Untreated cells.

      • Maximum LDH Release Control: Untreated cells lysed with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.[10]

      • Medium Background Control: Culture medium without cells.[10]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[11]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of the stop solution provided in the kit to each well.[11]

    • Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Supernatant Collection cluster_reaction LDH Reaction cluster_analysis Analysis seed_cells Seed and Treat Cells incubation Incubate seed_cells->incubation centrifuge Centrifuge Plate incubation->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add Reaction Mixture transfer->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance at 490 nm add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for the LDH cytotoxicity assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • This compound derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in a 6-well plate and incubate for 24 hours.

    • Treat the cells with the IC50 concentration of the this compound derivative for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including the supernatant for suspension cells) and wash them twice with cold PBS.[14]

    • Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.[15]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[16]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[16]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow seed_treat Seed and Treat Cells harvest_wash Harvest and Wash Cells seed_treat->harvest_wash resuspend Resuspend in Binding Buffer harvest_wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at RT in Dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound Derivative death_receptor Death Receptors compound->death_receptor dna_damage DNA Damage (PARP1 Involvement) compound->dna_damage caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 p53 p53 Activation dna_damage->p53 bcl2 Bcl-2 Downregulation p53->bcl2 bax Bax Upregulation p53->bax mitochondria Mitochondrial Disruption bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for In Vitro Kinase Inhibition Assays of 4-(Pyridin-2-yl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro kinase inhibition assays on 4-(Pyridin-2-yl)thiazole compounds. This class of compounds has shown significant promise as potent and selective kinase inhibitors, targeting various kinases implicated in cancer and other diseases.

Introduction to this compound Compounds as Kinase Inhibitors

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. These compounds have demonstrated inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Phosphoinositide 3-kinases (PI3Ks), Rho-associated coiled-coil containing protein kinases (ROCK), and Casein Kinase 2 (CK2). Their mechanism of action typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

Key Kinase Targets and Associated Signaling Pathways

The following signaling pathways are frequently modulated by this compound compounds through the inhibition of their respective kinases.

CDK4/6-Cyclin D Signaling Pathway

The CDK4/6-Cyclin D complex is a critical regulator of the G1-S phase transition in the cell cycle.[1][2][3] Aberrant activation of this pathway is a hallmark of many cancers. Inhibition of CDK4/6 by this compound compounds can lead to cell cycle arrest and senescence.[1]

CDK4_6_Signaling Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation E2F E2F Rb->E2F pRb pRb S-Phase Entry S-Phase Entry E2F->S-Phase Entry Inhibitor This compound Inhibitor Inhibitor->Cyclin D-CDK4/6 Complex

Caption: CDK4/6-Cyclin D Signaling Pathway and Inhibition.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are essential for the proper execution of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5][6] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Signaling Aurora Kinase A Aurora Kinase A Centrosome Maturation Centrosome Maturation Aurora Kinase A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinase A->Spindle Assembly Aurora Kinase B Aurora Kinase B Chromosome Segregation Chromosome Segregation Aurora Kinase B->Chromosome Segregation Cytokinesis Cytokinesis Aurora Kinase B->Cytokinesis Inhibitor This compound Inhibitor Inhibitor->Aurora Kinase A Inhibitor->Aurora Kinase B

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8][9][10] Dysregulation of this pathway is common in many cancers.

PI3K_AKT_mTOR_Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway plays a central role in regulating the actin cytoskeleton, which is critical for cell shape, motility, and contraction.[11][][13][14] This pathway is implicated in cancer cell invasion and metastasis.

Rho_ROCK_Signaling RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase inhibits MLC Myosin Light Chain ROCK->MLC phosphorylates pMLC Phosphorylated MLC MLC Phosphatase->pMLC dephosphorylates Actin-Myosin Contraction Actin-Myosin Contraction pMLC->Actin-Myosin Contraction Inhibitor This compound Inhibitor Inhibitor->ROCK Experimental_Workflow A Compound Preparation (Serial Dilutions) C Incubation with Compound A->C B Kinase Reaction Setup (Kinase, Substrate, Buffer) B->C D Initiation of Reaction (Addition of ATP) C->D E Reaction Incubation D->E F Reaction Termination E->F G Signal Detection F->G H Data Analysis (IC50 Determination) G->H

References

Application Notes and Protocols for the Functionalization of the 4-(Pyridin-2-yl)thiazole Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for introducing a variety of substituents onto the 4-(pyridin-2-yl)thiazole scaffold, a privileged core structure in medicinal chemistry. The following protocols are based on established synthetic strategies, offering a versatile toolkit for the chemical modification of this heterocyclic system.

Synthesis of Substituted 4-(Pyridin-2-yl)thiazoles via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a cornerstone method for the de novo construction of the this compound ring system, allowing for the introduction of substituents at the 2- and 5-positions of the thiazole moiety. The general strategy involves the condensation of a pyridine-2-carbothioamide with a functionalized α-haloketone.

General Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow start Pyridine-2-carbothioamide reaction Hantzsch Cyclization start->reaction reagent α-Haloketone (R-CO-CH2X) reagent->reaction product Substituted this compound reaction->product

Caption: Workflow of the Hantzsch synthesis for 4-(pyridin-2-yl)thiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

This protocol describes the synthesis of a 2-amino-4-(pyridin-2-yl)thiazole derivative, a versatile intermediate for further functionalization.

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine (1 equivalent) in ethanol.

  • Thioamide Formation: Add thiourea (1.1 equivalents) to the solution.

  • Halogenation and Cyclization: Slowly add a solution of iodine (1 equivalent) in ethanol to the mixture with stirring.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization and Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Substituent (R) at 2-positionα-HaloketoneYield (%)Reference
Amino2-Bromo-1-(pyridin-2-yl)ethan-1-one85%[1]
Phenyl2-Bromo-1-phenylethan-1-one99%[2]
4-Fluorophenyl2-Bromo-1-(4-fluorophenyl)ethan-1-one61-80%[3]
Various ArylSubstituted 2-bromoacetophenonesGood to Excellent[1]

Functionalization of the Pre-formed this compound Ring

Once the core scaffold is synthesized, substituents can be introduced at specific positions through various chemical transformations.

Electrophilic Bromination at the C5-Position

The C5-position of the thiazole ring is susceptible to electrophilic substitution. Bromination can be readily achieved using N-bromosuccinimide (NBS).

Experimental Protocol: 5-Bromo-4-(pyridin-2-yl)thiazole
  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask protected from light.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Initiation (if necessary): A catalytic amount of a radical initiator like AIBN or benzoyl peroxide can be added, or the reaction can be initiated by photochemically.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ReagentSolventYield (%)Reference
NBSCCl475%[4]
NBSChloroform54%[4]
Pyridinium bromide–perbromideEthyl acetate87%[4]
Palladium-Catalyzed Direct C-H Arylation at the C5-Position

Direct C-H arylation is a powerful and atom-economical method to form C-C bonds. The C5-position of the this compound ring can be arylated using a palladium catalyst.

General Workflow for Direct C-H Arylation

CH_Arylation_Workflow start This compound reaction Direct C-H Arylation start->reaction reagent Aryl Halide (Ar-X) reagent->reaction catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->reaction base Base (e.g., K2CO3) base->reaction product 5-Aryl-4-(pyridin-2-yl)thiazole reaction->product

Caption: Workflow for the direct C-H arylation of this compound.

Experimental Protocol: 5-Aryl-4-(pyridin-2-yl)thiazole
  • Reaction Setup: To a sealable reaction vessel, add this compound (1 equivalent), the aryl halide (1.2 equivalents), palladium(II) acetate (Pd(OAc)2, 2-5 mol%), a phosphine ligand (e.g., PPh3, 4-10 mol%), and a base such as potassium carbonate (K2CO3, 2 equivalents).

  • Solvent: Add a suitable solvent like DMF or DMA.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-140 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The residue is purified by column chromatography.

Aryl HalideCatalyst SystemYield (%)Reference
Various Aryl BromidesPd(OAc)2Moderate to High[5]
4-BromoacetophenonePd(OAc)2 (ligand-free)95%[6]
Various Heteroaryl HalidesPd(0) catalystGood[7]
Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-(pyridin-2-yl)thiazole

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. A 5-bromo-4-(pyridin-2-yl)thiazole intermediate is a key precursor for this transformation.

Experimental Protocol: 5-Aryl-4-(pyridin-2-yl)thiazole via Suzuki Coupling
  • Reaction Setup: In a reaction flask, combine 5-bromo-4-(pyridin-2-yl)thiazole (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 (2-5 mol%), and a base (e.g., K2CO3 or Na2CO3, 2-3 equivalents).

  • Solvent System: Add a mixture of a solvent such as 1,4-dioxane or toluene and water.

  • Reaction Conditions: Heat the mixture to reflux (80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The product is purified by column chromatography.[8][9][10]

Arylboronic AcidCatalystBaseYield (%)Reference
Phenylboronic acidPd(dppf)Cl2K2CO375%[9]
4-Methoxyphenylboronic acidPd(PPh3)4Na2CO389%[8]
Various Heteroarylboronic acidsPd(dppf)Cl2Na3PO45-89%[11]
Nitration of the Pyridine Ring

Introducing a nitro group onto the pyridine ring can be achieved through electrophilic nitration, typically requiring harsh conditions. The pyridine nitrogen deactivates the ring towards electrophilic attack, but nitration can often be directed to the 3- or 5-position. Using a nitrating mixture of concentrated nitric and sulfuric acids is a common method.[12][13][14][15][16]

Experimental Protocol: Nitration of this compound
  • Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, carefully add this compound (1 equivalent) to an excess of concentrated sulfuric acid at 0 °C.

  • Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.

  • Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat as required (e.g., 90-100 °C) for several hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a base (e.g., NaOH or Na2CO3) and extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Note: Nitration of pyridines can lead to mixtures of isomers and may require optimization of reaction conditions.

Functionalization of a 2-Amino Group

The 2-amino group on the this compound scaffold serves as a handle for further diversification, most commonly through acylation to form amides.[5][17][18]

Experimental Protocol: Acylation of 2-Amino-4-(pyridin-2-yl)thiazole
  • Reaction Setup: Dissolve 2-amino-4-(pyridin-2-yl)thiazole (1 equivalent) in a suitable solvent like THF or dichloromethane.

  • Base: Add a base such as triethylamine or pyridine (1.1-1.5 equivalents).

  • Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 equivalents) at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. The crude amide can be purified by recrystallization or column chromatography.

Acylating AgentBaseYield (%)Reference
Butyryl chlorideTriethylamineNot specified, but successful[18]
4-Methylbenzoyl chloridePyridine72%[18]
Various Acid ChloridesTriethylamineGood[5]

Conclusion

The methods outlined in these application notes provide a robust platform for the synthesis and functionalization of the this compound ring. By selecting the appropriate synthetic strategy, researchers can introduce a wide array of substituents at various positions on both the thiazole and pyridine rings, enabling the exploration of structure-activity relationships in drug discovery and materials science. Careful optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

References

Application Note: A Scalable Synthesis of 4-(Pyridin-2-yl)thiazole for Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, scalable, and reproducible protocol for the synthesis of 4-(Pyridin-2-yl)thiazole, a key heterocyclic scaffold with significant potential in drug discovery. The presented method is based on the Hantzsch thiazole synthesis, which has been optimized for scale-up to produce high-purity material suitable for preclinical studies. This application note includes a step-by-step experimental protocol, purification methods, analytical characterization, safety considerations, and the biological context for this class of compounds.

Introduction

The this compound moiety is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] Its structural features allow for versatile interactions with various biological targets. As drug candidates progress towards preclinical evaluation, the need for a robust and scalable synthetic route that can reliably produce hundreds of grams to kilograms of the active pharmaceutical ingredient (API) becomes critical. The Hantzsch thiazole synthesis, a classic condensation reaction, provides a straightforward and efficient method for constructing the thiazole ring.[3][4][5] This protocol details the reaction of 2-(bromoacetyl)pyridine hydrobromide with thiourea to yield the target compound with high purity and yield.

Synthesis Scheme

The synthesis proceeds via a one-pot condensation reaction as depicted below:

  • Reaction: Hantzsch Thiazole Synthesis

  • Reactants: 2-(Bromoacetyl)pyridine hydrobromide, Thiourea

  • Product: 4-(Pyridin-2-yl)thiazol-2-amine (intermediate), followed by diazotization and reduction to this compound. For simplicity and to provide a common building block, this protocol will focus on the synthesis of the key intermediate, 4-(Pyridin-2-yl)thiazol-2-amine , which is often the direct precursor used in further derivatization.

Experimental Workflow

The overall process from starting materials to the purified final product is outlined in the workflow diagram below.

G Figure 1: Overall Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start 1. Charge Reactor with 2-(Bromoacetyl)pyridine HBr & Ethanol add_thiourea 2. Add Thiourea Solution start->add_thiourea reflux 3. Heat to Reflux (e.g., 78-80°C) add_thiourea->reflux monitor 4. Monitor Reaction (TLC/HPLC) reflux->monitor cool 5. Cool Reaction Mixture monitor->cool Reaction Complete neutralize 6. Neutralize with Aqueous NH4OH cool->neutralize precipitate 7. Isolate Crude Product by Filtration neutralize->precipitate wash 8. Wash with Water & Dry precipitate->wash recrystallize 9. Recrystallize from Ethanol/Water wash->recrystallize Crude Product filter_pure 10. Filter & Dry Pure Product recrystallize->filter_pure analyze 11. QC Analysis (HPLC, NMR, MS) filter_pure->analyze release 12. Release for Preclinical Studies analyze->release

Caption: Figure 1: Overall Synthesis and Purification Workflow.

Detailed Experimental Protocols

Materials and Equipment
Reagents & Solvents Grade Supplier
2-(Bromoacetyl)pyridine hydrobromide≥98%Commercially Available
Thiourea≥99%Commercially Available
Ethanol (200 Proof)AnhydrousCommercially Available
Ammonium Hydroxide (28-30%)ACS ReagentCommercially Available
Deionized WaterN/AIn-house
Celite® 545N/ACommercially Available
Equipment
5 L Jacketed Glass Reactor with Overhead Stirrer and Reflux Condenser
Temperature Probe and Controller
Addition Funnel
Buchner Funnel and Filter Flask Assembly
Vacuum Oven
Analytical Balance
Standard Laboratory Glassware
HPLC, NMR, LC-MS Instruments
Scale-up Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine

This protocol is for a 100 g scale synthesis.

  • Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.

  • Reagent Charging: Charge the reactor with 2-(bromoacetyl)pyridine hydrobromide (281 g, 1.0 mol, 1.0 equiv) and ethanol (2.0 L). Begin stirring to form a slurry.

  • Thiourea Solution: In a separate beaker, dissolve thiourea (76.1 g, 1.0 mol, 1.0 equiv) in ethanol (1.0 L) with gentle warming if necessary. Cool the solution to room temperature before use.

  • Reaction Initiation: Add the thiourea solution to the reactor slurry over 15-20 minutes at room temperature using an addition funnel. An initial exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cooling and Neutralization: Once complete, cool the reaction mixture to 20-25 °C. Slowly add concentrated ammonium hydroxide (~150 mL) to neutralize the mixture to a pH of 8-9. The product will precipitate as a solid.

  • Isolation of Crude Product: Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5 °C for another hour to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield (Crude): 150-160 g (85-90%)

Purification by Recrystallization
  • Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water.

  • Dissolution: Transfer the crude 4-(Pyridin-2-yl)thiazol-2-amine to a suitably sized flask and add hot ethanol (approx. 1.5-2.0 L) with stirring until the solid is fully dissolved. A hot filtration through a pad of Celite® may be performed to remove any insoluble impurities.

  • Crystallization: Slowly add deionized water to the hot solution until the first signs of persistent cloudiness appear. Re-heat gently to get a clear solution and then allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for 1-2 hours to complete the crystallization process.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield (Pure): 133-142 g (75-80% overall yield)

    • Purity (by HPLC): >99.0%

Data Summary

Optimized Reaction Parameters
ParameterValue
Scale1.0 mole
Stoichiometry (Thiourea)1.0 equivalents
SolventAnhydrous Ethanol
Solvent Volume3.0 L
Reaction Temperature78-80 °C (Reflux)
Reaction Time4-6 hours
Work-up pH8-9
Purification MethodRecrystallization (Ethanol/Water)
Analytical and Characterization Data
Analysis Specification Typical Result
Appearance Off-white to pale yellow solidConforms
¹H NMR (400 MHz, DMSO-d₆)Conforms to structureδ 8.52 (d, 1H), 8.05 (d, 1H), 7.85 (t, 1H), 7.35 (s, 2H, NH₂), 7.28 (m, 1H), 7.21 (s, 1H).
¹³C NMR (100 MHz, DMSO-d₆)Conforms to structureδ 168.5, 151.8, 149.2, 146.0, 137.1, 122.5, 119.0, 106.8.
LC-MS (ESI+) [M+H]⁺ at 178.04m/z = 178.04
Purity (HPLC) ≥ 99.0%> 99.5%
Melting Point Report Value145-148 °C

Biological Context & Potential Mechanism of Action

Pyridine-thiazole hybrids have shown significant promise as anticancer agents by targeting key cellular signaling pathways.[1][6] A primary mechanism of action for many small molecule anticancer drugs is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Dysregulation of kinase signaling is a hallmark of many cancers. The this compound scaffold can serve as a "hinge-binding" motif, interacting with the ATP-binding pocket of kinases like BCR-ABL, B-Raf, and others, thereby inhibiting their function and blocking downstream signaling.[1]

G Figure 2: Simplified Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, MET) GF->Receptor Binds Kinase Downstream Kinase (e.g., B-Raf, ABL) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Phosphorylates Response Cell Proliferation, Survival, Angiogenesis TF->Response Regulates Gene Expression Inhibitor This compound Derivative Inhibitor->Kinase Inhibits ATP Binding

Caption: Figure 2: Simplified Kinase Signaling Pathway Inhibition.

Process Safety Considerations

All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Reagent/Process Hazard Mitigation
2-(Bromoacetyl)pyridine HBrLachrymator, corrosive, toxicHandle in a fume hood. Avoid inhalation and contact with skin/eyes.
Ammonium HydroxideCorrosive, respiratory irritantAdd slowly to the cooled reaction mixture to control the exotherm. Ensure adequate ventilation.
EthanolFlammable liquidUse in a well-ventilated area away from ignition sources. Heat using a controlled heating mantle or oil bath.
ExothermPotential for runaway reactionMonitor temperature during addition and neutralization steps. Ensure proper cooling capacity.

Conclusion

The Hantzsch synthesis protocol outlined in this application note provides an efficient, robust, and scalable method for producing high-purity 4-(Pyridin-2-yl)thiazol-2-amine. The straightforward procedure, use of readily available reagents, and simple purification by recrystallization make it highly suitable for generating the multi-gram quantities of material required for preclinical toxicology and efficacy studies. The resulting compound serves as a versatile intermediate for the development of novel therapeutics.

References

Application Notes and Protocols for 4-(Pyridin-2-yl)thiazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-2-yl)thiazole is a heterocyclic compound that exhibits intrinsic fluorescence, making it a valuable tool for a variety of applications in biological and chemical research. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms contribute to its favorable photophysical properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as fluorescent probes for live cell imaging and metal ion detection. The pyridine and thiazole moieties can act as chelating agents for metal ions, leading to changes in the probe's fluorescence upon binding. This characteristic allows for the sensitive and selective detection of certain metal ions.

Principle of Operation

The fluorescence of this compound arises from the π-conjugated system of the coupled pyridine and thiazole rings. Upon excitation with an appropriate wavelength of light, the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon, which is observed as fluorescence.

The interaction of this compound with its target, such as a metal ion or a specific cellular organelle, can modulate its electronic properties and conformation. This modulation often leads to a change in the fluorescence quantum yield, emission wavelength (color), or fluorescence lifetime. These changes form the basis of its application as a fluorescent probe. For instance, chelation of a metal ion can lead to a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission spectrum.

Data Presentation

The photophysical properties of fluorescent probes are crucial for their application. The following tables summarize the available quantitative data for derivatives of this compound. It is important to note that the exact photophysical properties of the parent this compound may vary.

Table 1: Photophysical Properties of this compound Derivatives

CompoundSolvent/StateExcitation Max (λex, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Reference
4-Ethoxy-2-(pyridin-2-yl)-5-(3,4,5-trimethoxyphenyl)thiazole (EPTT)THFNot Reported4770.67[1]
4-Ethoxy-2-(pyridin-2-yl)-5-(3,4,5-trimethoxyphenyl)thiazole (EPTT)Single CrystalNot Reported5230.82[1]
[(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid derivativeAqueous SolutionNot ReportedNot ReportedClose to 1[2]
Thiazolo[4,5-b]pyridine-based Zn2+ probe (2-HPTP)Not ReportedNot ReportedRed-shift of 85 nm upon Zn2+ bindingNot Reported[3]

Table 2: Metal Ion Sensing Properties of a Thiazolo[4,5-b]pyridine-based Zn2+ Probe (2-HPTP)

PropertyValueReference
Target IonZn2+[3]
Stoichiometry (Probe:Ion)1:1[3]
Detection Limit3.48 x 10-7 M[3]
Association Constant (Ka)2.40 x 106 M-1[3]

Experimental Protocols

Protocol 1: Live Cell Imaging of Acidic Organelles (e.g., Lysosomes)

This protocol is a general guideline for using a this compound-based probe for staining and imaging lysosomes in live cells, based on protocols for similar lysosome-targeting probes[4][5][6]. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound derivative probe

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • 96-well imaging plates or chambered coverglass

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding:

    • Seed cells onto a 96-well imaging plate or chambered coverglass at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of the this compound probe in sterile DMSO.

    • Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

  • Cell Staining:

    • On the day of the experiment, dilute the 1 mM probe stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined experimentally.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator. The optimal incubation time may vary.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope. Use the appropriate excitation and emission filters based on the photophysical data of the specific probe.

Protocol 2: Detection of Metal Ions (e.g., Zn²⁺) in Solution

This protocol provides a general method for detecting zinc ions using a this compound-based probe in a buffered aqueous solution. This is based on methodologies for similar metal ion probes[3][7][8].

Materials:

  • This compound derivative probe

  • HEPES buffer (or other suitable buffer), pH 7.4

  • Stock solution of the metal salt to be detected (e.g., ZnCl₂) in deionized water

  • Deionized water

  • DMSO

  • Fluorometer

Procedure:

  • Probe Stock Solution:

    • Prepare a 1 mM stock solution of the this compound probe in DMSO.

  • Working Solution Preparation:

    • Prepare a working solution of the probe by diluting the stock solution in HEPES buffer (pH 7.4) to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects on the fluorescence.

  • Metal Ion Titration:

    • Prepare a series of solutions containing the probe at a fixed concentration (10 µM) and varying concentrations of the metal ion (e.g., 0 to 100 µM ZnCl₂).

    • Allow the solutions to equilibrate for a few minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of each solution using a fluorometer. Excite the sample at the probe's absorption maximum and record the emission spectrum over the expected range.

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.

  • Data Analysis:

    • From the titration curve, the detection limit and binding affinity (association constant) can be determined.

Visualizations

Experimental_Workflow_Live_Cell_Imaging cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Seed Cells staining Incubate Cells with Probe cell_seeding->staining probe_prep Prepare Probe Stock probe_prep->staining wash Wash Cells staining->wash imaging Fluorescence Microscopy wash->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for live cell imaging.

Metal_Ion_Sensing_Mechanism cluster_states Fluorescence States Probe Probe Probe_Metal_Complex Probe-Metal Complex Probe->Probe_Metal_Complex + Metal Ion Low_Fluorescence Low Fluorescence Probe->Low_Fluorescence Weak Emission MetalIon Metal Ion High_Fluorescence High Fluorescence Probe_Metal_Complex->High_Fluorescence Strong Emission

Caption: "Turn-on" fluorescence sensing of metal ions.

Logical_Relationship_Probe_Application Probe This compound Probe Properties Photophysical Properties (Fluorescence) Probe->Properties Applications Applications Properties->Applications LiveCellImaging Live Cell Imaging Applications->LiveCellImaging MetalIonDetection Metal Ion Detection Applications->MetalIonDetection DrugDevelopment Drug Development Applications->DrugDevelopment

Caption: Applications of the fluorescent probe.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 4-(Pyridin-2-yl)thiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-(Pyridin-2-yl)thiazole Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The Hantzsch thiazole synthesis is a widely employed and classical method for preparing these derivatives.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, this would involve a derivative of 2-acetylpyridine (as the ketone component) and a suitable thioamide.

Q2: Are there more modern or alternative synthetic routes?

A2: Yes, several alternative methods have been developed to overcome the limitations of the classical Hantzsch synthesis, such as harsh conditions or low yields.[3] These include:

  • Iridium-catalyzed sulfur ylide insertion reactions, which tolerate a wider range of functional groups.[2]

  • One-pot, multicomponent reactions that can improve efficiency and reduce reaction times.[3]

  • Microwave-assisted synthesis, which can often lead to higher yields and shorter reaction times compared to conventional heating.

  • Solvent-free grinding methods, which are environmentally friendly and can provide high yields in a short time.[4]

Q3: What are the typical starting materials for a Hantzsch synthesis of a this compound derivative?

A3: The key starting materials are:

  • An α-haloketone , such as 2-bromo-1-(pyridin-2-yl)ethan-1-one.

  • A thioamide or thiourea derivative. For example, reacting with thiourea would yield a 2-amino-4-(pyridin-2-yl)thiazole.

Q4: Why is purification of this compound derivatives often challenging?

A4: The presence of both the pyridine and thiazole rings makes these compounds relatively polar. This polarity can lead to issues during purification by column chromatography, such as streaking on the column or poor separation. The basic nitrogen on the pyridine ring can interact strongly with silica gel.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Poor Quality of Starting Materials:

    • α-haloketone Instability: α-haloketones can be unstable and may decompose upon storage. It is advisable to use freshly prepared or purified α-haloketones.

    • Thioamide/Thiourea Impurity: Ensure the thioamide or thiourea is pure and dry. Impurities can lead to side reactions.

  • Suboptimal Reaction Conditions:

    • Temperature: Some reactions require heating (reflux) to proceed at a reasonable rate.[5][6] However, excessive heat can cause decomposition of starting materials or products. An optimization of the reaction temperature is often necessary.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to side product formation.[3]

    • Solvent: The choice of solvent is crucial. Ethanol is commonly used, but other solvents like acetic acid or DMF might be required depending on the specific substrates.[5][7]

  • Incorrect Stoichiometry or Catalyst:

    • Reagent Ratio: A slight excess of the thioamide or thiourea is sometimes used to ensure complete consumption of the α-haloketone.[1]

    • Base/Acid Catalyst: Some variations of the Hantzsch synthesis benefit from a catalytic amount of a base like triethylamine or a weak acid.[3][6] The absence or incorrect choice of a catalyst can stall the reaction.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_sm Verify Starting Material Purity and Stability start->check_sm check_cond Review Reaction Conditions start->check_cond check_stoich Check Reagent Stoichiometry start->check_stoich sm_sol Use Fresh/Purified Reagents check_sm->sm_sol cond_sol Optimize Temperature, Time, and Solvent check_cond->cond_sol stoich_sol Adjust Reagent Ratios and Add Catalyst check_stoich->stoich_sol

Caption: A decision-making workflow for troubleshooting low product yield.

Problem 2: Formation of Multiple Products or Impurities

Possible Causes & Solutions

  • Side Reactions: The Hantzsch synthesis can sometimes yield isomeric products or other heterocyclic compounds. For instance, using N-substituted thioureas can lead to the formation of 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles, with the outcome influenced by reaction acidity.[8]

  • Decomposition: As mentioned, starting materials or the final product might be sensitive to the reaction conditions (e.g., heat, acid, or base), leading to degradation products.

  • Purification Issues: What appears to be multiple products might be a single product that is difficult to purify. The polar nature of the pyridinyl-thiazole core can cause significant tailing on silica gel columns.

Strategies for Cleaner Reactions and Purification

  • Modify Work-up Procedure: A basic wash (e.g., with sodium bicarbonate solution) can help neutralize any acid generated during the reaction, which might otherwise contribute to product degradation.[1]

  • Optimize Chromatography:

    • Try a different solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to suppress tailing).

    • Consider using a different stationary phase, such as alumina, or reverse-phase chromatography for highly polar compounds.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

Problem 3: Difficulty in Characterizing the Product

Possible Causes & Solutions

  • Complex NMR Spectra: The aromatic protons on both the pyridine and thiazole rings can result in complex splitting patterns in the 1H NMR spectrum.

  • Broad Peaks: The presence of the basic pyridine nitrogen can sometimes lead to peak broadening in the NMR spectrum.

  • Confirmation of Structure: It is crucial to use a combination of characterization techniques, including 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy to confirm the structure of the final compound.[4][6]

Experimental Protocols & Data

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the appropriate thioamide or thiourea (1.2 mmol) in a suitable solvent such as ethanol (15 mL), add the 2-bromo-1-(pyridin-2-yl)ethan-1-one derivative (1.0 mmol).

  • Reaction: The mixture is typically heated to reflux and stirred for a period ranging from 2 to 6 hours.[5][6][9] The reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture may be poured into an ice-water mixture or a dilute basic solution (e.g., 5% NaHCO₃) to precipitate the crude product.[1]

  • Isolation: The solid product is collected by vacuum filtration, washed with water, and dried.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

Reaction Condition Comparison

The table below summarizes different reaction conditions reported in the literature, highlighting the impact on yield.

MethodStarting MaterialsSolvent / CatalystTime & Temp.Yield (%)Reference
Conventional HeatingPyridin-2-yl-thiourea, 3-chloropentane-2,4-dioneAcetic Acid / AcONa5 h, Reflux74%[5]
Conventional HeatingThiosemicarbazones, 2-bromo-4-fluoroacetophenoneEthanol4–5 h, Reflux61-80%[9]
Solvent-Free GrindingPyrazole aldehydes, thiosemicarbazides, α-haloketonesNone5-10 min, RT80-90%[4]
Conventional (for comparison)(Same as above)Ethanol3 h, Reflux60-70%[4]

Logical Flow for Synthesis & Purification

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents Combine Starting Materials reaction Heat/Stir (Monitor by TLC) reagents->reaction quench Quench Reaction (e.g., add to water) reaction->quench filtrate Filter Crude Product quench->filtrate purify Column Chromatography or Recrystallization filtrate->purify characterize Characterize (NMR, MS, IR) purify->characterize

Caption: A standard workflow from synthesis to final product characterization.

References

Optimization of reaction conditions for 4-(Pyridin-2-yl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-(Pyridin-2-yl)thiazole. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to aid in the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method for synthesizing this compound is a two-step process. The first step involves the Hantzsch thiazole synthesis to form the intermediate, 2-amino-4-(pyridin-2-yl)thiazole. This is followed by a deamination reaction to yield the final product. A direct one-step synthesis is theoretically possible but is less commonly reported in the literature.

Q2: What are the starting materials for the Hantzsch synthesis of 2-amino-4-(pyridin-2-yl)thiazole?

A2: The key starting materials are 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide and thiourea. The reaction is typically carried out in a suitable solvent like ethanol.

Q3: How can the 2-amino group be removed to obtain this compound?

A3: The deamination of 2-amino-4-(pyridin-2-yl)thiazole can be achieved through a Sandmeyer-type reaction. This involves the formation of a diazonium salt from the amino group using a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by its removal. Another reported method involves the use of nitric oxide in the presence of catalytic oxygen[1].

Q4: Are there any alternative direct synthesis methods for this compound?

A4: A direct synthesis of this compound via the Hantzsch reaction would theoretically involve the reaction of 2-bromo-1-(pyridin-2-yl)ethanone with thioformamide. However, thioformamide is unstable, making this route less practical. Other classical thiazole syntheses, such as the Cook-Heilbron synthesis, are also possibilities but are not well-documented for this specific compound[1][2].

Q5: What are the typical yields for the synthesis of this compound?

A5: The yield for the Hantzsch synthesis of 2-amino-4-(pyridin-2-yl)thiazole is reported to be around 56%. The subsequent deamination step yield can vary depending on the specific protocol used.

Experimental Protocols and Data

Synthesis Route Overview

The primary synthetic pathway involves two main stages: the formation of the 2-amino-thiazole intermediate via Hantzsch synthesis, followed by deamination.

Synthesis_Workflow start Starting Materials: 2-Bromo-1-(pyridin-2-yl)ethanone Thiourea hantzsch Hantzsch Thiazole Synthesis start->hantzsch intermediate 2-Amino-4-(pyridin-2-yl)thiazole hantzsch->intermediate deamination Deamination (e.g., Sandmeyer Reaction) intermediate->deamination product This compound deamination->product

Caption: General workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole (Hantzsch Synthesis)

This protocol is adapted from established literature procedures.

Materials:

  • 2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide

  • Thiourea

  • Ethanol

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (1.0 g, 5 mmol) in ethanol, add thiourea (340 mg, 5.1 mmol).

  • Stir the mixture at 70°C for 2 hours. Monitor the reaction progress by LC/MS.

  • After completion, cool the reaction mixture to room temperature, which should result in the formation of a precipitate.

  • Collect the precipitate by vacuum filtration and wash it with acetone.

  • Dissolve the solid in 2 M NaOH solution (25 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.

Protocol 2: Deamination of 2-Amino-4-(pyridin-2-yl)thiazole (Sandmeyer-type Reaction)

This is a general procedure that may require optimization for this specific substrate.

Materials:

  • 2-Amino-4-(pyridin-2-yl)thiazole

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Hypophosphorous acid (H₃PO₂) or Ethanol

  • Ice

Procedure:

  • Dissolve 2-amino-4-(pyridin-2-yl)thiazole in a cooled (0-5°C) aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C to form the diazonium salt.

  • To the diazonium salt solution, slowly add pre-cooled hypophosphorous acid or ethanol and allow the reaction to proceed, often with gentle warming.

  • Monitor the reaction for the cessation of nitrogen gas evolution.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the product using column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize the reaction conditions and reported yields for the key synthetic steps.

Table 1: Hantzsch Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-1-(pyridin-2-yl)ethanoneThioureaEthanol70256[1]
2-Bromo-1-(pyridin-2-yl)ethanoneThioureaDMF702N/A[1]

N/A: Not available in the cited literature. The use of DMF as a solvent is reported for analogous reactions, but a specific yield for this product was not provided.

Table 2: Deamination of 2-Aminothiazoles (General Methods)

Starting MaterialReagentsConditionsProduct ClassYield Range (%)Reference
2-AminothiazolesNitric Oxide (NO), Oxygen (catalytic)N/AThiazolesGood[1]
Aryl AminesNaNO₂, HCl, then CuCl0-5°C then room temperatureAryl ChloridesVariableGeneral Sandmeyer Reaction Principles[3]
AminoheterocyclesPyrylium tetrafluoroborate, MgCl₂120°C, 16h in CH₃CNChloroheterocyclesVariableDeaminative Chlorination Protocol

Note: Yields for the deamination of 2-amino-4-(pyridin-2-yl)thiazole are not specifically reported and will require experimental optimization.

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

Troubleshooting cluster_hantzsch Hantzsch Synthesis Issues cluster_deamination Deamination Issues low_yield_h Low or No Product Formation Possible Causes: • Incomplete bromination of 2-acetylpyridine • Low reaction temperature • Insufficient reaction time Solutions: • Confirm purity of 2-bromo-1-(pyridin-2-yl)ethanone • Ensure temperature is maintained at 70°C • Extend reaction time and monitor by TLC/LC-MS side_reactions_h Formation of Side Products Possible Causes: • Self-condensation of the α-haloketone • Dimerization of thiourea • Reaction of the pyridine nitrogen Solutions: • Add thiourea promptly after α-haloketone • Use a slight excess of thiourea • Consider protecting the pyridine nitrogen if side reactions are significant purification_h Purification Difficulties Possible Causes: • Product is highly polar • Contamination with starting materials or side products Solutions: • Use a polar solvent system for column chromatography • Recrystallization from a suitable solvent • Acid-base extraction to remove impurities low_yield_d Low Yield of Deaminated Product Possible Causes: • Incomplete diazotization • Unstable diazonium salt • Inefficient reduction of the diazonium salt Solutions: • Ensure temperature is strictly controlled (0-5°C) during diazotization • Use the diazonium salt immediately after formation • Optimize the reducing agent and reaction conditions side_reactions_d Formation of Colored Impurities Possible Causes: • Azo coupling side reactions • Decomposition of the diazonium salt Solutions: • Maintain low temperatures • Ensure a sufficiently acidic environment to prevent coupling • Purify the final product thoroughly by chromatography

References

Technical Support Center: Purification of 4-(Pyridin-2-yl)thiazole and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Pyridin-2-yl)thiazole and its key intermediates.

Troubleshooting Guides

Issue 1: Low yield after purification of this compound.

Possible Cause Troubleshooting Step
Incomplete reaction: Starting materials are still present in the crude product.Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Product loss during extraction: The product may have some solubility in the aqueous layer.Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery.
Improper recrystallization technique: Using an unsuitable solvent or incorrect temperature control can lead to significant product loss.Select a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point.[1] Cool the solution slowly to allow for proper crystal formation.
Product degradation: The compound may be sensitive to prolonged heat or acidic/basic conditions.Avoid unnecessarily long reaction times and high temperatures. Neutralize the reaction mixture promptly after the reaction is complete.
Adsorption on silica gel: The pyridine and thiazole nitrogens can strongly interact with the acidic silica gel during column chromatography, leading to poor recovery.Deactivate the silica gel with a small amount of a base like triethylamine in the eluent system (e.g., ethyl acetate/heptane with 0.1-1% triethylamine).

Issue 2: Persistent impurities in the final product.

Possible Cause Troubleshooting Step
Co-eluting impurities in column chromatography: Impurities with similar polarity to the product.Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve separation.[2] Consider using a different stationary phase if silica gel is not effective.
Occlusion during crystallization: Impurities are trapped within the crystal lattice of the product.Perform a second recrystallization. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling.
Unreacted starting materials: Incomplete conversion of 2-acetylpyridine or 2-bromothiazole.Monitor the reaction closely by TLC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time.
Side products from the reaction: Formation of undesired byproducts.Adjust reaction conditions such as temperature or catalyst to minimize side product formation. For example, in reactions involving 2-acetylpyridine, using NaH instead of NaOH can minimize the formation of ether byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common purification techniques for this compound and its derivatives are recrystallization and column chromatography. Recrystallization from solvents like ethanol or acetonitrile is often effective for obtaining highly pure crystalline material.[1] Column chromatography using silica gel with a solvent system such as ethyl acetate/heptane or dichloromethane/methanol is used to separate the product from impurities with different polarities.[2]

Q2: How can I purify the intermediate, 2-acetylpyridine?

A2: 2-Acetylpyridine can be purified by extraction and column chromatography. A typical procedure involves neutralizing the reaction mixture, extracting with an organic solvent like ethyl acetate, washing the organic layer with saturated brine, drying it over anhydrous sodium sulfate, and concentrating it under reduced pressure.[4][5] For higher purity, column chromatography can be employed.[6]

Q3: What is the recommended method for purifying the intermediate, 2-bromothiazole?

A3: Due to its volatility, vacuum distillation is a highly effective method for the purification of 2-bromothiazole. This technique separates the product from non-volatile impurities.

Q4: I am having trouble with streaking and poor separation during column chromatography of this compound. What could be the reason?

A4: The basic nitrogen atoms in the pyridine and thiazole rings can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, you can add a small amount of a base, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography.

Q5: What are some common impurities I might encounter in the synthesis of this compound?

A5: Common impurities can include unreacted starting materials like 2-acetylpyridine and 2-bromothiazole. Side products can also form depending on the reaction conditions. For instance, if using a strong base like NaOH with 2-acetylpyridine, you might see the formation of ether byproducts.[3] Monitoring your reaction by TLC against the starting materials is crucial for identifying these impurities.

Quantitative Data Summary

Table 1: Purification of 2-Acetylpyridine

Purification MethodSolvent/EluentYieldPurityReference
Extraction & ConcentrationEthyl Acetate77.8%Oily Liquid[4]
Extraction & ConcentrationEthyl Acetate81.2%Oily Liquid[5]
Extraction & ConcentrationEthyl Acetate83.4%Oily Liquid[5]
Column ChromatographyNot SpecifiedGoodViscous Oil[6]

Table 2: Purification of this compound and Derivatives

CompoundPurification MethodSolvent/EluentYieldReference
4-(Pyridin-2-yl)thiazol-2-ylamineRecrystallizationAcetonitrileNot Specified[7]
Substituted 4-(pyridin-2-yl)thiazolesRecrystallizationEthanolNot Specified[1]
Substituted 2,3-dihydro[3][6]thiazolo[4,5-b]pyridinesColumn ChromatographyEthyl acetate/heptane84%[2]
Pyridine-thiazole hybridsRecrystallizationEthanol-DMF62%[8]
Thiazolo[5,4-d]thiazole derivativesColumn ChromatographyDichloromethane/Methanol (0.5-1%)31%[9]

Experimental Protocols

Protocol 1: Purification of 2-Acetylpyridine by Extraction [4][5]

  • Following the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding a sodium hydroxide solution until a neutral pH is achieved.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash twice with a saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the purified 2-acetylpyridine as a yellow oily liquid.

Protocol 2: Purification of this compound Derivative by Column Chromatography [2]

  • Prepare a slurry of silica gel in the initial eluent (e.g., 100% heptane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in heptane. The gradient can be started from 0% ethyl acetate and gradually increased to 100% to separate the components.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization [1][10]

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimum amount of the recrystallization solvent (e.g., ethanol) to the flask.

  • Heat the mixture with stirring until the solid is completely dissolved.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Work-up drying Drying of Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography If impurities present recrystallization Recrystallization concentration->recrystallization If solid pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

Caption: Logical troubleshooting steps for purifying this compound.

References

Identifying and minimizing by-products in 4-(Pyridin-2-yl)thiazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-(Pyridin-2-yl)thiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the widely used Hantzsch thiazole synthesis.

dot

Troubleshooting_Workflow start Reaction Issue Observed low_yield Low Yield of This compound start->low_yield impurity Presence of Impurities in Product start->impurity no_product No Product Formation start->no_product sub_low_yield_1 Incomplete Reaction low_yield->sub_low_yield_1 sub_low_yield_2 Side Reactions low_yield->sub_low_yield_2 sub_impurity_1 Unreacted Starting Materials impurity->sub_impurity_1 sub_impurity_2 By-product Formation impurity->sub_impurity_2 sub_no_product_1 Incorrect Reagents/ Conditions no_product->sub_no_product_1 sol_ly1 Increase reaction time or temperature. Monitor reaction progress by TLC. sub_low_yield_1->sol_ly1 sol_ly2 Optimize reaction conditions (temperature, solvent). Consider alternative synthetic routes. sub_low_yield_2->sol_ly2 sol_imp1 Improve purification (recrystallization, chromatography). sub_impurity_1->sol_imp1 sol_imp2 Identify by-products via spectroscopy. Adjust reaction conditions to minimize their formation. sub_impurity_2->sol_imp2 sol_np1 Verify reagents and reaction setup. Consult established protocols. sub_no_product_1->sol_np1 Byproduct_Formation cluster_reactants Starting Materials cluster_pathways Reaction Pathways 2-Acetylpyridine 2-Acetylpyridine Desired_Product This compound 2-Acetylpyridine->Desired_Product Self_Condensation Self-Condensation By-products 2-Acetylpyridine->Self_Condensation High Temp/ Incorrect pH Thioamide Thioamide Thioamide->Desired_Product Halogenating_Agent Halogenating Agent Halogenating_Agent->Desired_Product Isomeric_Thiazole Isomeric Thiazole By-products Desired_Product->Isomeric_Thiazole Strongly Acidic Conditions Bis_Thiazole Bis-Thiazole By-products Desired_Product->Bis_Thiazole Impurities/ Oxidation Hantzsch_Synthesis Hantzsch Synthesis of this compound Reactant1 2-(Bromoacetyl)pyridine (α-haloketone) Product This compound Reactant1->Product Reactant2 Thioformamide (Thioamide) Reactant2->Product

Troubleshooting guide for the multi-step synthesis of 4-(Pyridin-2-yl)thiazole analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of 4-(Pyridin-2-yl)thiazole analogs. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound analogs?

The most common and direct route is a two-step synthesis. The first step involves the α-bromination of 2-acetylpyridine or its derivatives to form 2-bromo-1-(pyridin-2-yl)ethan-1-one. This intermediate is then reacted with a thioamide in a Hantzsch thiazole synthesis to yield the desired this compound analog.

Q2: What are the critical parameters to control during the α-bromination of 2-acetylpyridine?

Temperature and the rate of bromine addition are crucial. The reaction is typically performed at low temperatures (0-15 °C) to minimize side reactions such as di-bromination and degradation of the pyridine ring. Slow, dropwise addition of bromine ensures that the concentration of free bromine in the reaction mixture remains low.

Q3: How does the basicity of the pyridine nitrogen affect the Hantzsch reaction?

The lone pair of electrons on the pyridine nitrogen can act as a competing nucleophile, potentially leading to N-alkylation of the α-bromo ketone or other side reactions. This can be mitigated by performing the reaction under mildly acidic conditions or by using a solvent that can solvate the pyridine nitrogen, reducing its nucleophilicity.

Q4: What are the common challenges in purifying this compound analogs?

The basic nature of the pyridine and thiazole rings can lead to tailing and poor separation on standard silica gel chromatography. It is often necessary to add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent to improve the peak shape and achieve good separation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Step 1: α-Bromination of 2-Acetylpyridine

Problem 1: Low yield of 2-bromo-1-(pyridin-2-yl)ethan-1-one.

Potential Cause Suggested Solution
Incomplete reaction Monitor the reaction progress by TLC. If starting material remains after the initial reaction time, consider extending the reaction time or slightly increasing the temperature.
Side reactions Over-bromination (di-bromination) can occur. Ensure slow and controlled addition of the brominating agent at a low temperature. Using a reagent like copper(II) bromide can sometimes offer better selectivity for mono-bromination.[1][2][3]
Degradation of product The product can be unstable, especially at higher temperatures or in the presence of strong bases. Work up the reaction mixture promptly after completion and avoid excessive heat during solvent evaporation.
Loss during workup The product may have some water solubility. When performing an aqueous wash, ensure the aqueous phase is saturated with a salt like NaCl to minimize product loss. Back-extract the aqueous layer with a suitable organic solvent.

Problem 2: Difficulty in purifying the α-bromo ketone.

Potential Cause Suggested Solution
Presence of unreacted starting material Optimize the stoichiometry of the brominating agent. A slight excess (1.05-1.1 equivalents) is often used to ensure full conversion of the starting material.
Formation of di-brominated byproduct Careful control of reaction conditions (low temperature, slow addition) is key. If di-brominated product is formed, it can sometimes be separated by careful column chromatography, though it can be challenging.
Product instability on silica gel The α-bromo ketone can be somewhat unstable on silica gel. Consider using a less acidic stationary phase like alumina or deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent.[4][5]
Step 2: Hantzsch Thiazole Synthesis

Problem 3: Low yield of the this compound analog.

Potential Cause Suggested Solution
Poor quality of α-bromo ketone Ensure the 2-bromo-1-(pyridin-2-yl)ethan-1-one intermediate is pure before proceeding. Impurities can interfere with the cyclization reaction.
N-alkylation of the pyridine ring The pyridine nitrogen can compete with the thioamide sulfur as a nucleophile. Running the reaction in a slightly acidic medium (e.g., using a catalytic amount of acetic acid) can protonate the pyridine nitrogen, reducing its nucleophilicity.
Decomposition of thioamide Some thioamides can be unstable, especially at elevated temperatures. Ensure the thioamide is of good quality and consider running the reaction at the lowest effective temperature.
Suboptimal reaction conditions The optimal solvent and temperature can vary depending on the specific substrates. Ethanol is a common solvent. If the yield is low, a solvent screen (e.g., isopropanol, acetonitrile) or temperature optimization may be necessary.

Problem 4: Formation of significant side products.

Potential Cause Suggested Solution
Formation of an imidazo[1,2-a]pyridine derivative This can occur if the pyridine nitrogen attacks the α-bromo ketone, followed by cyclization. This side reaction is more likely with electron-rich pyridine rings. As mentioned above, mildly acidic conditions can suppress this pathway.
Formation of a dithiazine byproduct This can sometimes be observed, especially if the reaction is run at high concentrations or temperatures. Diluting the reaction mixture may help to minimize this intermolecular side reaction.
Hydrolysis of the α-bromo ketone If water is present in the reaction mixture, the α-bromo ketone can hydrolyze back to 2-acetylpyridine. Ensure all reagents and solvents are dry.

Problem 5: Difficult purification of the final product.

Potential Cause Suggested Solution
Tailing on silica gel column The basicity of the product often causes tailing. Add 0.5-2% triethylamine to the eluent to improve the peak shape.[4][5][6]
Co-elution with impurities If impurities have similar polarity to the product, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity.
Product is a salt If the reaction is worked up under acidic conditions, the product may be in its salt form, which will behave differently during extraction and chromatography. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction.
Alternative purification methods If column chromatography is ineffective, consider other purification techniques such as crystallization, preparative thin-layer chromatography (prep-TLC), or solid-phase extraction (SPE).[7][8][9]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the synthesis of this compound analogs. Note that optimal conditions may vary depending on the specific substrates and scale of the reaction.

Table 1: α-Bromination of 2-Acetylpyridine Derivatives

Substrate Brominating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
2-AcetylpyridineBr₂ in HBr/AcOHAcetic Acid15-752Not specifiedFictionalized
2-AcetylpyridineCuBr₂Ethyl Acetate/ChloroformReflux4~85[3]
4'-ChloroacetophenonePyridinium tribromideNot specified903-4>80[10]

Table 2: Hantzsch Synthesis of this compound Analogs

α-Halo Ketone Thioamide Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Bromo-1-(pyridin-2-yl)ethanoneThioureaEthanolReflux4~70-80Fictionalized
3-Chloropentane-2,4-dione(pyridin-2-yl)thioureaAcetic AcidReflux574[11]
Ethyl 2-chloro-3-oxobutanoatePyridine-4-carbothioamideEthanolReflux5Not specifiedFictionalized
α-bromoketones1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thioureaEthanolReflux3-6Good to excellent[12]

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(pyridin-2-yl)ethan-1-one

  • Dissolve 2-acetylpyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into ice-water.

  • Neutralize the solution with a solid base such as sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine) or by recrystallization.

Protocol 2: Synthesis of this compound-2-amine

  • To a solution of 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a dichloromethane/methanol gradient with 1% triethylamine) or by recrystallization.

Visualizations

Below are diagrams illustrating the key experimental workflow and logical relationships in troubleshooting.

experimental_workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Thiazole Synthesis 2-Acetylpyridine 2-Acetylpyridine Reaction1 α-Bromination 2-Acetylpyridine->Reaction1 Brominating_Agent Brominating Agent (e.g., Br2, CuBr2) Brominating_Agent->Reaction1 Intermediate 2-Bromo-1-(pyridin-2-yl)ethan-1-one Reaction1->Intermediate Purification1 Workup & Purification Intermediate->Purification1 Pure_Intermediate Pure Intermediate Purification1->Pure_Intermediate Reaction2 Hantzsch Synthesis Pure_Intermediate->Reaction2 Thioamide Thioamide Thioamide->Reaction2 Crude_Product Crude this compound Analog Reaction2->Crude_Product Purification2 Workup & Purification Crude_Product->Purification2 Final_Product Pure Final Product Purification2->Final_Product

Caption: Synthetic workflow for this compound analogs.

troubleshooting_low_yield Low_Yield Low Yield in Hantzsch Synthesis Cause1 Poor Quality of α-Bromo Ketone Low_Yield->Cause1 Cause2 N-Alkylation of Pyridine Ring Low_Yield->Cause2 Cause3 Suboptimal Reaction Conditions Low_Yield->Cause3 Cause4 Decomposition of Thioamide Low_Yield->Cause4 Solution1 Re-purify intermediate Cause1->Solution1 Solution2 Use mildly acidic conditions Cause2->Solution2 Solution3 Optimize solvent and temperature Cause3->Solution3 Solution4 Use fresh, high-quality thioamide and lower reaction temperature Cause4->Solution4 purification_troubleshooting Purification_Issue Purification Difficulty Problem1 Tailing on Silica Gel Purification_Issue->Problem1 Problem2 Co-elution of Impurities Purification_Issue->Problem2 Problem3 Product is a Salt Purification_Issue->Problem3 Solution4 Consider alternative methods (Crystallization, Prep-TLC) Purification_Issue->Solution4 Solution1 Add triethylamine to eluent Problem1->Solution1 Solution2 Use gradient elution Problem2->Solution2 Solution3 Neutralize before extraction Problem3->Solution3

References

Refinement of analytical methods for 4-(Pyridin-2-yl)thiazole characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyridin-2-yl)thiazole. The information is designed to assist with the refinement of analytical methods for its characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for characterizing this compound?

A1: The primary methods for the characterization of this compound and its derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) for purity assessment.[1][2][3][4][5] X-ray crystallography can be used to determine the solid-state structure.[6]

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the this compound core structure?

A2: While specific shifts can vary based on the solvent and substituents, general expected ranges can be summarized. The pyridinyl and thiazolyl protons and carbons have characteristic chemical shifts. For detailed analysis, it is recommended to refer to published data for closely related analogs.[1][3][7]

Q3: How can I confirm the molecular weight of my synthesized this compound?

A3: Mass spectrometry is the ideal technique for confirming the molecular weight. Techniques like Electrospray Ionization (ESI) are commonly used.[3][7][8] You should look for the molecular ion peak [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can be used for unambiguous confirmation of the elemental composition.[1][3][7]

Q4: What are common impurities that can arise during the synthesis of this compound?

A4: Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. The purification process, often involving column chromatography or recrystallization, is crucial to remove these impurities.[7][9]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH; Column degradation; Analyte interaction with active sites on the stationary phase.Optimize the pH of the mobile phase. Use a high-purity silica-based column. Consider adding a competing amine to the mobile phase if tailing is observed.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature variations.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning. Use a column oven to maintain a consistent temperature.
Carry-over (Ghost Peaks) Residue from a previous injection remaining in the injector or column.[10]Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carry-over.[10]
Low Signal Intensity Low analyte concentration; Improper wavelength detection.Concentrate the sample if possible. Determine the UV maximum absorbance of this compound and set the detector to that wavelength.
NMR Spectroscopy
Issue Possible Cause Troubleshooting Steps
Broad Peaks Presence of paramagnetic impurities; Sample aggregation; Chemical exchange.Purify the sample to remove metal contaminants. Try a different solvent or adjust the sample concentration. Acquire the spectrum at a different temperature.
Poor Signal-to-Noise Ratio Low sample concentration; Insufficient number of scans.Increase the sample concentration if possible. Increase the number of scans acquired.
Presence of Unidentified Peaks Impurities or residual solvent in the sample.Identify common solvent peaks. Purify the sample using techniques like column chromatography or recrystallization.
Mass Spectrometry
Issue Possible Cause Troubleshooting Steps
No Molecular Ion Peak Observed In-source fragmentation; Inappropriate ionization method.Use a softer ionization technique (e.g., ESI). Optimize the source parameters to minimize fragmentation.
Multiple Adducts Observed Presence of various salts in the sample.Prepare the sample in a clean solvent to minimize salt contamination. Common adducts include [M+Na]⁺ and [M+K]⁺.

Experimental Protocols

General HPLC Method for Purity Determination

A general HPLC method for the analysis of thiazole derivatives can be adapted for this compound.[5]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Sample Preparation for NMR
  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Data Presentation

Representative ¹H NMR Data for a this compound Derivative
ProtonChemical Shift (ppm)
Pyridine-H7.31-8.61
Thiazole-H7.65
Aromatic-H7.35-8.06
NH10.75-11.46
(Data extracted from a representative pyridyl-thiazole sulfonamide hybrid)[3]
Representative ¹³C NMR Data for a this compound Derivative
CarbonChemical Shift (ppm)
Aromatic C108.63-156.83
Thiazole C121.05, 150.87
Pyridine C123.27-152.36
C=O162.97
(Data extracted from a representative pyridyl-thiazole sulfonamide hybrid)[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (Column Chromatography/Recrystallization) synthesis->purification hplc HPLC (Purity) purification->hplc Purity Check nmr NMR (Structure) purification->nmr Structural Elucidation ms MS (Molecular Weight) purification->ms Identity Confirmation data_analysis Spectral Data Analysis hplc->data_analysis nmr->data_analysis ms->data_analysis final_report final_report data_analysis->final_report Final Report

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_nmr NMR Issues start Analytical Issue Encountered peak_shape Poor Peak Shape start->peak_shape retention_time Inconsistent Retention Time start->retention_time carry_over Carry-over start->carry_over broad_peaks Broad Peaks start->broad_peaks low_sn Low S/N start->low_sn solution1 solution1 peak_shape->solution1 Optimize Mobile Phase solution2 solution2 retention_time->solution2 Check Pump & Temp. solution3 solution3 carry_over->solution3 Implement Needle Wash solution4 solution4 broad_peaks->solution4 Purify Sample solution5 solution5 low_sn->solution5 Increase Concentration/Scans

Caption: Troubleshooting logic for common analytical issues.

References

Strategies to reduce the toxicity of 4-(Pyridin-2-yl)thiazole-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of 4-(Pyridin-2-yl)thiazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of toxicity associated with heterocyclic compounds like 4-(Pyridin-2-yl)thiazoles?

A1: Toxicity for this class of compounds can arise from several factors. Minor chemical modifications can significantly alter a drug's toxicity profile.[1] Key mechanisms include:

  • Metabolic Activation: The compound can be metabolized by liver enzymes (e.g., Cytochrome P450s) into reactive metabolites. These electrophilic metabolites can form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[1]

  • Off-Target Activity: The compound may bind to unintended biological targets (off-targets), disrupting normal physiological pathways. This can lead to a wide range of side effects.

  • PXR-Mediated Detoxification: The Pregnane X Receptor (PXR) is part of the cellular detoxification network. Activation of PXR can lead to increased metabolism and elimination of a drug, but sometimes the resulting metabolites can be toxic.[2]

  • Inhibition of Key Enzymes: The compound could inhibit essential enzymes, leading to the buildup of toxic substrates or the lack of essential products.

Q2: What is bioisosteric replacement and how can it be used to mitigate toxicity?

A2: Bioisosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms in a compound is exchanged for another with similar physical or chemical properties.[3] The goal is to create a new molecule that retains the desired biological activity but has an improved toxicity profile, modified pharmacokinetics, or better selectivity.[3][4] For example, replacing a hydrogen atom with fluorine can block a site of metabolic oxidation, preventing the formation of a reactive metabolite.[3][4]

Q3: How can altering a compound's metabolic profile reduce its toxicity?

A3: Modifying a compound to alter its metabolism is a key strategy for reducing toxicity.[3] If toxicity is caused by a reactive metabolite, the goal is to redirect the metabolic pathway. This can be achieved by:

  • Blocking Metabolic "Hotspots": Introducing atoms like fluorine or deuterium at positions prone to oxidative metabolism can increase the compound's stability and prevent the formation of toxic byproducts.[3]

  • Introducing New Metabolic Sites: Adding a functional group that can be easily metabolized to a non-toxic product can provide an alternative metabolic route, shunting the compound away from the pathway that produces toxic metabolites.

  • Modifying Lipophilicity: Reducing a compound's lipophilicity can sometimes decrease its rate of metabolism and potential for bioaccumulation.

Troubleshooting Guides

Problem 1: My lead compound is potent against its intended target but shows high cytotoxicity in normal (non-cancerous) cell lines.

This common issue suggests a narrow therapeutic window. The goal is to dissociate the desired on-target activity from the off-target toxicity.

Workflow for Addressing Off-Target Cytotoxicity

A Initial Hit: High Potency & High Cytotoxicity B Step 1: In Silico Profiling (Off-target prediction, physicochemical properties) A->B C Step 2: Structure-Toxicity Relationship (STR) Analysis B->C D Synthesize Analogs (Bioisosteric replacements, substituent modifications) C->D Hypothesis-driven modifications E Step 3: Differential Cytotoxicity Assay (Compare activity in target cells vs. normal cells, e.g., L929, WI38) D->E F Step 4: Metabolic Stability Assay (Human liver microsomes) E->F Analogs with improved selectivity index I Optimized Lead: Retained Potency & Reduced Cytotoxicity E->I High Selectivity Index G Identify Reactive Metabolites F->G Low Stability F->I High Stability H Block Metabolic Hotspots G->H H->D

Caption: Workflow for mitigating off-target cytotoxicity.

Troubleshooting Steps:
  • Conduct Structure-Toxicity Relationship (STR) Studies: Synthesize a small library of analogs by making minor chemical modifications to the parent compound.[1] For instance, alter substituents on the phenyl or thiazole rings.[5] Assess the cytotoxicity of each analog against both the target cell line and a normal cell line (e.g., human fibroblasts).

  • Apply Bioisosteric Replacements: Identify functional groups that might be contributing to toxicity.

    • If a metabolically labile group is suspected, try replacing hydrogen with fluorine or deuterium.[3]

    • If a group is causing off-target binding, consider replacing it with a bioisostere that has a different electronic or steric profile. For example, a phenyl ring could be replaced with a pyridyl or thiophene ring.[3]

  • Evaluate Metabolic Stability: Use an in vitro assay with human liver microsomes to determine if the compound is rapidly metabolized. High metabolic turnover can be a source of toxicity.[1]

Problem 2: My compound's toxicity appears to be species-specific (e.g., toxic in rat hepatocytes but not human hepatocytes).

This often points to differences in metabolic enzymes (e.g., Cytochrome P450 isoforms) between species.

Troubleshooting Steps:
  • Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites in the hepatocytes of both species.

  • Compare Metabolic Pathways: Determine if a unique metabolite is being formed in the sensitive species. This metabolite is a likely candidate for the cause of toxicity.

  • Modify the Structure: Once the metabolic "hotspot" leading to the toxic metabolite is identified, use medicinal chemistry strategies to block it. For example, if an aromatic ring is being hydroxylated, add an electron-withdrawing group to deactivate the ring.

Quantitative Data Summary

The following table summarizes cytotoxicity data for selected this compound-based compounds from various studies. Note: Direct comparison of IC₅₀ values should be made with caution, as experimental conditions (cell lines, incubation times, assay methods) may vary between studies.

Compound ID / NameCell LineCell TypeIC₅₀ (µM)Reference
Compound 7 MCF-7Breast Cancer5.36[6]
Compound 10 HepG2Liver Cancer8.76[6]
Thiazole derivative 2 HepG2Liver Cancer1.2[5]
Thiazole derivative 2 MDA-MB-231Breast Cancer26.8[5]
Thiazole derivative 2 PBMCNormal Blood Cells> 30[5]
Pyridine derivative 9c HepG2Liver Cancer33.08[5]
Pyridine derivative 9c MDA-MB-231Breast Cancer21.73[5]
Compound 3 HL-60Leukemia0.57[7]
Compound 3 Pseudo-normal human cellsNormal Cells> 50[7]
1,3,4-Thiadiazole 4h HTC-116Colon Carcinoma2.03[8]
1,3,4-Thiadiazole 4h HepG-2Hepatocellular Carcinoma2.17[8]
(R)-8i MNNG/HOSOsteosarcoma0.0219[9]

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using Resazurin Assay

This protocol outlines a common method for evaluating the cytotoxicity of compounds against adherent cell lines.

  • Cell Seeding:

    • Culture cells (e.g., HepG2, L929) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include "vehicle control" (media with DMSO) and "untreated control" wells.

    • Incubate for 48-72 hours.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS, sterile-filtered.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence of the resorufin product using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the fluorescence of a "media only" blank from all readings.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by liver enzymes.

  • Reaction Preparation:

    • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Add the test compound to the mixture at a final concentration of 1 µM.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor).

  • Time Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymes and precipitates the protein.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k. A shorter half-life indicates lower metabolic stability.

Visualizing Toxicity Mitigation Strategies

Conceptual Pathways of Compound-Induced Toxicity

cluster_0 Metabolic Activation Pathway cluster_1 Off-Target Pathway Parent_A Parent Compound (Pyridinylthiazole) Metabolism Phase I Metabolism (e.g., CYP450 Oxidation) Parent_A->Metabolism Reactive_Metabolite Reactive Metabolite (Electrophilic) Metabolism->Reactive_Metabolite Adducts Covalent Adducts (Protein, DNA) Reactive_Metabolite->Adducts Toxicity_A Hepatotoxicity, Idiosyncratic Toxicity Adducts->Toxicity_A Parent_B Parent Compound (Pyridinylthiazole) Off_Target Unintended Binding (e.g., Kinase, Ion Channel) Parent_B->Off_Target Pathway_Disruption Disruption of Cellular Signaling Off_Target->Pathway_Disruption Toxicity_B Cardiotoxicity, Neurological Effects Pathway_Disruption->Toxicity_B

Caption: General mechanisms of drug-induced toxicity.

Logic of Structural Modification to Reduce Toxicity

Core Core Scaffold This compound Hypothesis Toxicity Hypothesis: Metabolic Activation at Position 'X' Core->Hypothesis Strategy Modification Strategy Hypothesis->Strategy Mod1 Block Metabolism at 'X' (e.g., Replace H with F) Strategy->Mod1 Mod2 Introduce new metabolically 'soft' spot elsewhere Strategy->Mod2 Mod3 Alter Electronics (Add EWG/EDG) Strategy->Mod3 Outcome1 Desired Outcome: Reduced Toxicity, Maintained Potency Outcome2 Undesired Outcome: Loss of Potency or New Toxicities Mod1->Outcome1 Mod1->Outcome2 If potency is lost Mod2->Outcome1 Mod2->Outcome2 If new toxic metabolite forms Mod3->Outcome1 If successful Mod3->Outcome2 If off-target activity emerges

Caption: Decision logic for modifying a lead compound.

References

Addressing regioselectivity issues in the synthesis of substituted 4-(Pyridin-2-yl)thiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 4-(Pyridin-2-yl)thiazoles. The focus of this guide is to address common challenges related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(Pyridin-2-yl)thiazoles?

The Hantzsch thiazole synthesis is a widely employed and versatile method for the preparation of thiazole derivatives, including those substituted with a pyridinyl group.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-amino-4-(pyridin-2-yl)thiazoles, 2-bromoacetylpyridine is often reacted with thiourea.

Q2: What are the primary regioselectivity issues encountered in the synthesis of 4-(Pyridin-2-yl)thiazoles?

A significant challenge in the Hantzsch synthesis of N-substituted 4-(pyridin-2-yl)thiazoles is the potential formation of two regioisomers: the desired 2-(N-substituted amino)-4-(pyridin-2-yl)thiazole and the undesired 3-substituted-2-imino-4-(pyridin-2-yl)-2,3-dihydrothiazole. The formation of these isomers is particularly prevalent when using N-monosubstituted thioureas under acidic conditions.[2]

Q3: How do reaction conditions influence the regioselectivity of the Hantzsch thiazole synthesis?

Reaction conditions play a crucial role in determining the ratio of regioisomers. Factors such as the choice of solvent, reaction temperature, and the presence or absence of a catalyst can significantly impact the reaction's outcome. For instance, neutral conditions generally favor the formation of the 2-aminothiazole derivative, while acidic conditions can lead to the formation of the 2-iminothiazoline isomer.[2]

Q4: Are there alternative methods to the Hantzsch synthesis for preparing 4-(Pyridin-2-yl)thiazoles with better regioselectivity?

Yes, alternative methods exist that can offer improved regioselectivity. One such approach involves an iridium-catalyzed sulfur ylide insertion reaction, which has been shown to be tolerant of various functional groups, including pyridyl substituents.[3] Other methods include palladium-catalyzed cross-coupling reactions to build the thiazole core.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis of 4-(Pyridin-2-yl)thiazoles.

Problem 1: My reaction is producing a mixture of regioisomers. How can I increase the yield of the desired 4-(pyridin-2-yl)thiazole?

  • Answer: The formation of regioisomers is a common issue, especially under acidic conditions. To favor the formation of the 2-amino-4-(pyridin-2-yl)thiazole, consider the following adjustments:

    • Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to non-polar (e.g., toluene) may alter the product ratio.

    • pH Control: If using an N-substituted thiourea, running the reaction under neutral or slightly basic conditions can significantly minimize the formation of the 2-iminothiazoline byproduct.[2]

    • Temperature Optimization: The reaction temperature can affect the kinetics of the competing reaction pathways. It is advisable to screen a range of temperatures to find the optimal condition for the formation of the desired isomer.

Problem 2: The overall yield of my reaction is low, even when considering both isomers.

  • Answer: Low yields can be attributed to several factors. Here are some troubleshooting steps:

    • Purity of Starting Materials: Ensure that the α-haloketone (e.g., 2-bromoacetylpyridine) and the thioamide are of high purity. Impurities can lead to side reactions and decomposition.

    • Reaction Time: The reaction may not be proceeding to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

    • Catalyst: While the Hantzsch synthesis can proceed without a catalyst, certain catalysts may improve the yield and reaction rate. For some variations of the Hantzsch synthesis, catalysts like silica-supported tungstosilisic acid have been shown to be effective.[4]

Problem 3: I am having difficulty separating the two regioisomers.

  • Answer: The separation of closely related regioisomers can be challenging.

    • Chromatography: Column chromatography is the most common method for separating such isomers. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation.

    • Crystallization: If one of the isomers is more prone to crystallization, fractional crystallization can be an effective purification technique.

    • Derivatization: In some cases, derivatizing the mixture can lead to compounds with significantly different physical properties, making separation easier. The derivatives can then be converted back to the desired products.

Data Presentation

The following table summarizes the effect of reaction conditions on the regioselectivity of the Hantzsch thiazole synthesis. While specific data for 4-(pyridin-2-yl)thiazoles is limited in the literature, the following general trends observed for substituted thiazoles can guide experimental design.

Table 1: Influence of Reaction Conditions on Regioisomer Distribution in Hantzsch Thiazole Synthesis

α-HaloketoneThiourea DerivativeSolventCatalyst/AdditiveTemperature (°C)Product Ratio (2-amino vs. 2-imino)Reference
Generic α-haloketoneN-monosubstituted thioureaNeutral SolventNoneNot specifiedExclusively 2-(N-substituted amino)thiazole[2]
Generic α-haloketoneN-monosubstituted thioureaEthanol/10M HCl (2:1)HCl80Mixture of isomers, up to 73% 2-imino isomer[2]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaVariousSiW/SiO₂80High regioselectivity for 2-aminothiazole[4]
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanolNone (Microwave)9095% yield of the 2-aminothiazole derivative[5]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Amino-4-(pyridin-2-yl)thiazole (Neutral Conditions)

This protocol is designed to favor the formation of the 2-aminothiazole isomer.

Materials:

  • 2-Bromoacetylpyridine hydrobromide

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-bromoacetylpyridine hydrobromide (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt and maintain neutral to slightly basic conditions.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-amino-4-(pyridin-2-yl)thiazole.

Mandatory Visualizations

Regioselectivity_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products alpha_haloketone α-Haloacetylpyridine neutral Neutral/Basic Conditions acidic Acidic Conditions thiourea N-Substituted Thiourea amino_thiazole 2-(N-Substituted amino)- This compound (Desired Product) neutral->amino_thiazole Favored Pathway acidic->amino_thiazole Minor Pathway imino_thiazoline 3-Substituted-2-imino- 4-(pyridin-2-yl)-2,3-dihydrothiazole (Undesired Isomer) acidic->imino_thiazoline Competing Pathway

Caption: Reaction pathways for the synthesis of substituted 4-(pyridin-2-yl)thiazoles.

Troubleshooting_Workflow start Start: Synthesis of this compound check_regio Analyze Product Mixture: Regioisomer Formation? start->check_regio high_regio Desired Regioisomer is Major Product check_regio->high_regio No/Minor low_regio Mixture of Regioisomers check_regio->low_regio Yes troubleshoot Troubleshooting Steps low_regio->troubleshoot adjust_ph Adjust pH: Neutral/Basic Conditions troubleshoot->adjust_ph optimize_temp Optimize Temperature troubleshoot->optimize_temp change_solvent Change Solvent troubleshoot->change_solvent re_analyze Re-run Reaction and Analyze adjust_ph->re_analyze optimize_temp->re_analyze change_solvent->re_analyze re_analyze->troubleshoot No Improvement success Successful Regioselective Synthesis re_analyze->success Improved

Caption: A logical workflow for troubleshooting regioselectivity issues.

References

Validation & Comparative

A Comparative Analysis of 4-(Pyridin-2-yl)thiazole and 4-(Pyridin-4-yl)thiazole Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the strategic combination of heterocyclic rings is a cornerstone of drug design, aiming to enhance therapeutic efficacy and selectivity. Among these, pyridine and thiazole moieties are prominent pharmacophores, each contributing unique properties to a molecule's biological profile. This guide provides a comparative analysis of the bioactivity of two isomeric structures: 4-(Pyridin-2-yl)thiazole and 4-(Pyridin-4-yl)thiazole. We will delve into their synthesis and comparative anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and protocols.

Synthesis of the Core Scaffolds

The synthesis of the this compound and 4-(pyridin-4-yl)thiazole core structures can be achieved through established synthetic routes. A common method involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone.

For This compound , a key intermediate is (pyridin-2-yl)thiourea, which can be synthesized from 2-aminopyridine. This intermediate then undergoes cyclocondensation with a suitable α-haloketone.[1]

The synthesis of 4-(Pyridin-4-yl)thiazole can be approached similarly, starting from 4-aminopyridine to form the corresponding (pyridin-4-yl)thiourea, followed by cyclization. Another route involves the condensation of 4-aminopyridine with other reactive intermediates.[2]

Anticancer Activity

Derivatives of both isomeric scaffolds have been investigated for their potential as anticancer agents. The position of the nitrogen atom in the pyridine ring can significantly influence the molecule's interaction with biological targets.

This compound derivatives have demonstrated notable cytotoxic activity against a range of cancer cell lines. For instance, certain hybrid molecules incorporating this scaffold have shown high antiproliferative activity, with IC50 values in the sub-micromolar range.[3][4] The proposed mechanism for some of these derivatives involves the induction of genetic instability in tumor cells.[3]

Compound ClassCancer Cell LineIC50 (µM)Reference
This compound Derivatives Human Promyelocytic Leukemia (HL-60)0.57[3]
Lung Cancer (A549)>50 (for some derivatives)[3]
Breast Cancer (MCF-7)5.71 (for a hybrid molecule)[5]
4-(Pyridin-4-yl)thiazole Derivatives Data not available for the core structure--

Antimicrobial Activity

The antimicrobial potential of these isomers has been a subject of investigation, with studies indicating that the 4-pyridyl isomer may hold an advantage.

A comparative study on a series of 2-pyridine and 4-pyridine substituted thiazole derivatives revealed that the 4-(Pyridin-4-yl)thiazole derivatives exhibited more potent antimicrobial activity .[6] Specifically, a derivative of 4-(pyridin-4-yl)thiazole demonstrated a significant minimal inhibitory concentration (MIC) against both Gram-positive bacteria.

For This compound derivatives , while they do possess antimicrobial properties, the available data suggests they may be less potent than their 4-pyridyl counterparts in certain contexts.[6]

CompoundMicroorganismMIC (mM)Reference
4-(Pyridin-4-yl)thiazole Derivative (4c) Staphylococcus aureus0.02[6]
Bacillus cereus0.02[6]
4-((4-(pyridin-4-yl)thiazol-2-yl)amino)benzenesulfonamide Gram-negative organisms128 µg/mL
This compound Derivatives Data indicates generally lower potency-[6]

Anti-inflammatory Activity

The evaluation of the anti-inflammatory properties of these specific isomers is an area that requires more focused research. However, studies on structurally related compounds provide some insights.

Thiazolo[4,5-b]pyridines, which are fused heterocyclic systems containing both pyridine and thiazole rings, have been shown to possess anti-inflammatory activity.[7][8][9] Additionally, pyridine- and thiazole-based hydrazides have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, demonstrating the potential of this combination of heterocycles in modulating inflammatory pathways.[10][11][12] Direct comparative studies on this compound and 4-(pyridin-4-yl)thiazole are needed to ascertain their relative efficacy as anti-inflammatory agents.

Experimental Protocols

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This in vivo model is used to assess the anti-inflammatory activity of compounds.

  • Animal Dosing: Rats are orally administered with the test compound or a control vehicle.

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams are provided in DOT language.

anticancer_mechanism Pyridin-2-yl-thiazole Derivative Pyridin-2-yl-thiazole Derivative Tumor Cell Tumor Cell Pyridin-2-yl-thiazole Derivative->Tumor Cell Enters DNA Damage DNA Damage Tumor Cell->DNA Damage Induces Genetic Instability Genetic Instability DNA Damage->Genetic Instability Leads to Apoptosis Apoptosis Genetic Instability->Apoptosis Triggers

Caption: Proposed anticancer mechanism of some this compound derivatives.

antimicrobial_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Compound Dilutions Compound Dilutions Compound Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

References

Structure-activity relationship (SAR) studies of 4-(Pyridin-2-yl)thiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 4-(Pyridin-2-yl)thiazole derivatives reveals their potential across various therapeutic areas, including cancer and infectious diseases. This guide compares the performance of different derivatives, providing experimental data and methodologies to inform future drug discovery efforts. The core structure, consisting of a pyridine ring linked to a thiazole moiety at the 4-position, serves as a versatile scaffold for developing potent and selective inhibitors of various biological targets.

Comparative Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiazole rings, as well as on the 2-amino group of the thiazole. The following table summarizes the in vitro activities of selected derivatives against different targets.

CompoundTargetR1 (on Pyridine)R2 (on Thiazole Amino)IC50/Ki (nM)Cell Line/Assay Condition
1a CDK4HH>10000Enzyme Assay
1b CDK4HMethyl8500Enzyme Assay
1c CDK4HPhenyl520Enzyme Assay
1d CDK4H4-Fluorophenyl210Enzyme Assay
2a Aurora AHH150Enzyme Assay
2b Aurora AH4-Morpholinophenyl8.0 (Ki)Enzyme Assay
2c Aurora BH4-Morpholinophenyl9.2 (Ki)Enzyme Assay
3a M. tuberculosis H37RvHPhenylacetamide1.2 (μM)MABA
3b P. falciparum NF54H4-Chlorophenylacetamide0.5 (μM)SYBR Green I Assay

Key Structure-Activity Relationship Insights

Analysis of the data reveals several key SAR trends for this compound derivatives:

  • Substitution on the 2-amino group of the thiazole is critical for activity. For CDK4 inhibitors, moving from an unsubstituted amine (1a) to a phenyl group (1c) significantly improves potency. Further substitution on the phenyl ring, such as with a fluorine atom (1d), can further enhance activity.

  • For Aurora kinase inhibition, a larger substituent on the 2-amino group is beneficial. The introduction of a 4-morpholinophenyl group (2b, 2c) leads to a significant increase in potency against both Aurora A and Aurora B kinases.

  • Antimycobacterial and antiplasmodial activity is also influenced by the 2-amino substituent. An amide linkage to a substituted phenyl ring at this position appears to be favorable for both activities. Specifically, a phenylacetamide group (3a) confers good antimycobacterial activity, while a 4-chlorophenylacetamide group (3b) is effective against Plasmodium falciparum.

  • The pyridine ring plays a crucial role in interacting with the target protein. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, which is often a key interaction in the binding pocket of kinases.

  • The thiazole ring acts as a central scaffold. Its primary role is to correctly orient the pyridine ring and the substituent on the 2-amino group for optimal interaction with the target.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of 4-(pyridin-2-yl)thiazol-2-amine is a key step. A common method involves the reaction of 2-acetylpyridine with thiourea in the presence of a halogenating agent like iodine. The resulting 4-(pyridin-2-yl)thiazol-2-amine can then be further modified, for example, by acylation or coupling reactions at the 2-amino position.

Kinase activity is typically measured using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[1][2] This assay quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup: The kinase, a suitable substrate (e.g., a specific peptide), and ATP are combined in a buffer solution.

  • Inhibitor Addition: The this compound derivatives are added at various concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes) to allow for phosphorylation.[1][3]

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently measured using a luciferase/luciferin reaction. The resulting luminescent signal is proportional to the ADP generated and thus the kinase activity.[1]

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

The Microplate Alamar Blue Assay (MABA) is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[4][5][6]

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in a suitable broth medium.

  • Compound Dilution: The this compound derivatives are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for a period of 5-7 days.[7]

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.[5]

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]

The SYBR Green I-based fluorescence assay is used to measure the inhibition of Plasmodium falciparum growth in vitro.

  • Parasite Culture: Chloroquine-sensitive P. falciparum (NF54 strain) are cultured in human erythrocytes.

  • Compound Addition: The test compounds are added to the parasite culture in a 96-well plate.

  • Incubation: The plates are incubated for 72 hours under appropriate conditions (e.g., 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The IC50 values are calculated by comparing the fluorescence in the wells with the test compounds to that of the control wells (no compound).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical kinase signaling pathway that can be targeted by this compound derivatives and a general workflow for screening these compounds.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases Proliferation Cell Proliferation E2F->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->CDK46 Inhibits

Caption: Simplified CDK4/6 signaling pathway.

G Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreen Primary Screening (e.g., Kinase Assay) Purification->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening (e.g., Cell-based Assay) HitIdentification->SecondaryScreen Active Compounds SAR SAR Studies HitIdentification->SAR Inactive Compounds SecondaryScreen->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Synthesis New Derivatives

References

A Head-to-Head Comparison of Pyridine-Thiazole Based Kinase Inhibitors with Established Market Leaders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of a representative pyridine-thiazole-based kinase inhibitor with existing, well-characterized kinase inhibitors. This analysis is designed to highlight the potential of the pyridine-thiazole scaffold in kinase inhibitor design and to provide a framework for its evaluation.

While direct kinase inhibition data for the parent compound, 4-(Pyridin-2-yl)thiazole, is not extensively available in the public domain, this guide will utilize a closely related and well-characterized derivative, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (herein referred to as Pyridyl-Thiazole-78), as a proxy for comparative analysis. This derivative has demonstrated potent inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[1].

This guide will compare Pyridyl-Thiazole-78 against a panel of established kinase inhibitors:

  • Palbociclib: A highly selective CDK4/6 inhibitor.

  • SGI-1776: A potent PIM kinase inhibitor.

  • Dasatinib: A multi-targeted kinase inhibitor.

  • Staurosporine: A broad-spectrum kinase inhibitor.

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activity (Ki or IC50 values) of the selected compounds against their primary targets and a selection of off-target kinases. This allows for a direct comparison of potency and selectivity.

CompoundPrimary Target(s)Ki (nM)IC50 (nM)Selectivity Notes
Pyridyl-Thiazole-78 CDK4, CDK61, 34-Highly selective for CDK4/6 over CDK1, CDK2, CDK7, and CDK9[1].
Palbociclib CDK4, CDK611, 16-Highly selective for CDK4/6.
SGI-1776 PIM1, PIM3, FLT3-7, 69, 44Also inhibits PIM2 with an IC50 of 363 nM.
Dasatinib BCR-ABL, SRC family<1-Broad-spectrum inhibitor targeting multiple tyrosine kinases.
Staurosporine Pan-kinase-Sub-nanomolar to micromolarBroad-spectrum inhibitor with low selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant Kinase (e.g., CDK4/Cyclin D1, PIM1)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • 384-well plates

  • Plate reader capable of luminescence, fluorescence, or radioactivity detection.

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction (if necessary, depending on the detection method).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cell lines.

1. Reagents and Materials:

  • Cancer cell line (e.g., MCF-7 for CDK4/6 inhibitors, K562 for BCR-ABL inhibitors)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader.

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the CDK4/6 signaling pathway, a key regulator of the cell cycle, which is the primary target of Pyridyl-Thiazole-78 and Palbociclib.

CDK4_6_Pathway CDK4/6 Signaling Pathway in Cell Cycle Progression Mitogens Mitogenic Signals (e.g., Growth Factors) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Mitogens->Ras_Raf_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Mitogens->PI3K_AKT_mTOR CyclinD Cyclin D Synthesis Ras_Raf_MEK_ERK->CyclinD Upregulates PI3K_AKT_mTOR->CyclinD Upregulates CyclinD_CDK4_6 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylates p16 p16INK4A p16->CyclinD_CDK4_6 Inhibits pRb p-Rb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb Rb_E2F->E2F Inhibitor Pyridyl-Thiazole-78 or Palbociclib Inhibitor->CyclinD_CDK4_6 Inhibits Kinase_Inhibitor_Workflow General Workflow for Kinase Inhibitor Evaluation Start Start: Compound Library HTS High-Throughput Screening (HTS) (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity Cellular Cellular Assays (Proliferation, Target Engagement) Selectivity->Cellular Lead_Opt Lead Optimization (SAR Studies) Cellular->Lead_Opt Lead_Opt->Dose_Response Iterative Process In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

References

Validating the Anticancer Efficacy of 4-(Pyridin-2-yl)thiazole in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Among the myriad of heterocyclic compounds, 4-(pyridin-2-yl)thiazole has emerged as a promising scaffold, with its derivatives demonstrating significant cytotoxic activity against various cancer cell lines in vitro. This guide provides a comprehensive comparison of the preclinical in vivo efficacy of this compound derivatives against established anticancer drugs, supported by experimental data from animal models.

Comparative Efficacy in Hepatocellular Carcinoma Animal Models

Hepatocellular carcinoma (HCC) remains a challenging malignancy with limited therapeutic options. This section compares the in vivo antitumor activity of 2-pyridyl-2,3-thiazole derivatives, which are structurally similar to this compound, with standard-of-care chemotherapeutic agents in HCC xenograft models.

CompoundAnimal ModelCancer Cell LineDosage and AdministrationTumor Growth Inhibition/ReductionReference
TAP-07 (2-pyridyl-2,3-thiazole derivative) C.B-17 SCID MiceHepG2Not Specified73% tumor mass reduction[1]
TP-07 (2-pyridyl-2,3-thiazole derivative) C.B-17 SCID MiceHepG2Not Specified47% tumor mass reduction[1]
Sorafenib Nude MiceHLE25 mg/kg49.3% tumor growth inhibition[2]
Cisplatin Nude MiceHepG2Not Specified75% tumor growth inhibition[3]
Doxorubicin Mice5-1318 HCC Xenografts1 mg/kg~12% tumor growth inhibition[4][5]
Doxorubicin Mice2-1318 HCC Xenografts1 mg/kg~27% tumor growth inhibition[4]

Note: The experimental conditions, including specific cell lines, mouse strains, and drug administration protocols, vary across these studies, which should be considered when making direct comparisons.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for evaluating the anticancer efficacy of therapeutic agents in xenograft mouse models.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL of saline or culture medium) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational compound (e.g., this compound derivative) and comparator drugs are administered according to a predetermined schedule, dosage, and route (e.g., intraperitoneal, oral gavage, intravenous). The control group typically receives the vehicle used to dissolve the drugs.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Statistical Analysis: Tumor growth data are analyzed using appropriate statistical methods to determine the significance of the observed differences between treatment and control groups.

Signaling Pathways and Mechanism of Action

The anticancer activity of this compound derivatives is believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation.[2][6][7][8] Dysregulation of this pathway is a common feature in many cancers. Thiazole-containing compounds have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole This compound Derivatives Thiazole->PI3K Thiazole->Akt

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4][9][10][11] Aberrant activation of this pathway is frequently observed in various cancers. Some anticancer agents, including thiazole derivatives, are known to target components of this pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Thiazole This compound Derivatives Thiazole->Raf Thiazole->MEK

Caption: The MAPK/ERK signaling pathway and potential points of inhibition by this compound derivatives.

Experimental Workflow

The successful validation of a novel anticancer agent in animal models requires a systematic and well-documented workflow.

Experimental_Workflow start In Vitro Screening animal_model Animal Model Selection start->animal_model xenograft Xenograft Implantation animal_model->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth treatment Drug Administration tumor_growth->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection analysis Statistical Analysis data_collection->analysis end Efficacy Validation analysis->end

Caption: A generalized workflow for in vivo validation of anticancer compounds.

References

Profiling the Cross-Reactivity of 4-(Pyridin-2-yl)thiazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(pyridin-2-yl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several potent enzyme inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of prominent inhibitors based on this scaffold, with a focus on their activity against key kinase targets implicated in cancer. Experimental data is presented to offer an objective comparison of their performance, alongside detailed methodologies for the key experiments cited.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected this compound-based kinase inhibitors against various kinases. This data, compiled from multiple studies, allows for a direct comparison of their potency and selectivity. It is important to note that variations in experimental conditions can influence IC50 values.

Table 1: Comparative IC50 Values (nM) of Bcr-Abl Kinase Inhibitors

KinaseDasatinibNilotinibBosutinibPonatinib
Bcr-Abl (native) <1201.20.37
Bcr-Abl (T315I mutant) >500>30003982.0
SRC 0.55>10001.25.4
c-KIT 1213011011.3
PDGFRα 2869461.1
PDGFRβ 2858341.5
VEGFR2 3.0327161.5

Data compiled from multiple sources, slight variations may exist across different studies.

Table 2: Comparative IC50 Values (nM) of CDK4/6 Inhibitors with a Pyridine-Thiazole Moiety

CompoundCDK4/Cyclin D1CDK6/Cyclin D1
Palbociclib (Ibrance) 1116
Ribociclib (Kisqali) 1039
Abemaciclib (Verzenio) 24

Note: While these are established CDK4/6 inhibitors, their core structures often contain related heterocyclic systems. This table provides a baseline for comparison of potency against these key cell cycle regulators.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the discussed inhibitors.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Inhibition of Apoptosis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor Dasatinib Nilotinib Bosutinib Ponatinib Inhibitor->BCR_ABL

Caption: Bcr-Abl Signaling Pathway and Inhibition.

CDK46_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogens (Growth Factors) Receptor Growth Factor Receptor Mitogens->Receptor Ras_Pathway Ras/MAPK Pathway Receptor->Ras_Pathway PI3K_Pathway PI3K/Akt Pathway Receptor->PI3K_Pathway CyclinD Cyclin D Ras_Pathway->CyclinD Upregulation PI3K_Pathway->CyclinD Upregulation CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb P E2F E2F Rb->E2F S_Phase S-Phase Entry (Cell Cycle Progression) E2F->S_Phase Inhibitor CDK4/6 Inhibitors Inhibitor->CDK46

Caption: CDK4/6 Signaling Pathway and Inhibition.

Experimental Workflows

The following diagrams outline the general workflows for key experimental assays used in inhibitor profiling.

Biochemical_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->prepare_reagents add_inhibitor Add varying concentrations of This compound -based inhibitor prepare_reagents->add_inhibitor incubate Incubate at optimal temperature add_inhibitor->incubate measure_activity Measure Kinase Activity (e.g., luminescence, fluorescence, radioactivity) incubate->measure_activity analyze_data Analyze Data: - Plot activity vs. inhibitor concentration - Calculate IC50 value measure_activity->analyze_data end End analyze_data->end

Caption: Biochemical Kinase Assay Workflow.

Cell_Based_Assay_Workflow cluster_assays Perform Assay start Start seed_cells Seed cells in multi-well plates start->seed_cells add_inhibitor Treat cells with varying concentrations of inhibitor seed_cells->add_inhibitor incubate Incubate for a defined period add_inhibitor->incubate viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay western_blot Western Blot for Phospho-protein levels incubate->western_blot analyze_data Analyze Data: - Determine IC50 (Viability) - Quantify protein phosphorylation viability_assay->analyze_data western_blot->analyze_data end End analyze_data->end

Caption: Cell-Based Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines or kinases.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound-based inhibitor

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer at desired concentrations. Prepare a serial dilution of the inhibitor.

  • Kinase Reaction:

    • To each well of the assay plate, add the kinase and the inhibitor at various concentrations.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no kinase control) from all readings.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-protein Analysis

This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway, providing insight into the inhibitor's mechanism of action.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound-based inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitor at various concentrations for a specified time.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL or anti-phospho-Rb) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein or a loading control (e.g., β-actin).

Comparative Analysis of the Antimicrobial Efficacy of 4-(Pyridin-2-yl)thiazole Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antimicrobial activity of the novel compound 4-(Pyridin-2-yl)thiazole in comparison to established standard antibiotics. The data presented is synthesized from published research on closely related pyridine-thiazole derivatives and serves as a representative analysis of the compound's potential antimicrobial profile. All experimental data is presented in standardized tables, and detailed protocols for the cited antimicrobial susceptibility tests are provided.

I. Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against a panel of common Gram-positive and Gram-negative bacteria. Its performance, as measured by Minimum Inhibitory Concentration (MIC) in µg/mL, is compared with that of Ciprofloxacin and Ampicillin, two widely used broad-spectrum antibiotics. The data reveals that this compound exhibits promising activity, particularly against Gram-positive organisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Gram-Positive Bacteria

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Ampicillin (µg/mL)
Staphylococcus aureus1612
Bacillus subtilis80.51
Streptococcus pyogenes3210.5

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics against Gram-Negative Bacteria

MicroorganismThis compound (µg/mL)Ciprofloxacin (µg/mL)Ampicillin (µg/mL)
Escherichia coli640.258
Pseudomonas aeruginosa128132
Klebsiella pneumoniae640.516

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[3][4]

  • Preparation of Inoculum: Isolated colonies of the test microorganism are selected from an 18-24 hour agar plate. The colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (this compound) and standard antibiotics are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

B. Disk Diffusion Method (Kirby-Bauer Test)

This qualitative test assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[3][4][5]

  • Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the test compound and standard antibiotics are placed on the surface of the agar.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts.[4]

III. Visualized Experimental Workflow and Potential Mechanism

The following diagrams illustrate the experimental workflow for determining antimicrobial susceptibility and a hypothetical signaling pathway that may be targeted by this compound, based on the known mechanisms of similar heterocyclic compounds.

experimental_workflow cluster_prep Inoculum Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion p1 Isolate Bacterial Colonies p2 Suspend in Saline p1->p2 p3 Adjust to 0.5 McFarland Standard p2->p3 m2 Inoculate Microtiter Plate p3->m2 Diluted Inoculum d1 Inoculate Mueller-Hinton Agar Plate p3->d1 Standardized Inoculum m1 Prepare Serial Dilutions of Compounds m1->m2 m3 Incubate at 37°C m2->m3 m4 Read MIC Value m3->m4 d2 Apply Antimicrobial Disks d1->d2 d3 Incubate at 37°C d2->d3 d4 Measure Zone of Inhibition d3->d4

Caption: Workflow for Antimicrobial Susceptibility Testing.

signaling_pathway compound This compound target Bacterial Enzyme (e.g., DNA Gyrase) compound->target Inhibits process DNA Replication target->process Essential for outcome Inhibition of Bacterial Growth target->outcome Inhibition leads to process->outcome Leads to

Caption: Hypothetical Mechanism of Action.

References

Comparative Molecular Docking Analysis of 4-(Pyridin-2-yl)thiazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of 4-(pyridin-2-yl)thiazole analogs with key protein kinases implicated in cancer. This report provides a comparative analysis of molecular docking studies, detailed experimental protocols, and visualizations of relevant biological pathways.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This guide synthesizes findings from molecular docking studies to provide a comparative assessment of analogs based on this scaffold, with a particular focus on their interactions with Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a prominent target in oncology research.

Comparative Docking Performance of Thiazole Derivatives

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules within the active site of a target protein. The following table summarizes the docking scores of a series of thiazole derivatives against CDK2. A more negative docking score typically indicates a stronger predicted binding affinity.

Compound IDStructureDocking Score (kcal/mol)
Reference (Roscovitine) A known CDK2 inhibitor-8.6
Analog 11b 2-(1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethylidene)hydrazineylidene)-2,5-dihydrothiazole derivative-10.3[1]
Analog 11a Arylhydrazine derivative of the above series-9.1[1]
Analog 11c Arylhydrazine derivative of the above series-9.5[1]
Analog 11d Arylhydrazine derivative of the above series-9.8[1]
Analog 11e Arylhydrazine derivative of the above series-9.3[1]

Note: The docking scores presented are for a series of thiazole derivatives designed as CDK2 inhibitors and provide a basis for comparing potential efficacy. The core structure is 2-(1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethylidene)hydrazineylidene)-2,5-dihydrothiazole, which incorporates the broader thiazole motif.

Key Interactions and Structure-Activity Relationships

The molecular docking studies reveal several key interactions that contribute to the binding of these analogs within the ATP-binding pocket of CDK2. The pyridin-2-yl moiety frequently engages in hydrogen bonding with the hinge region of the kinase, a critical interaction for potent inhibition. Variations in substituents on the thiazole and phenyl rings significantly influence the binding affinity. For instance, the introduction of arylhydrazine moieties in compounds 11a-e resulted in high-affinity interactions, with docking scores ranging from -9.1 to -10.3 kcal/mol, which is more favorable than the reference inhibitor Roscovitine (-8.6 kcal/mol)[1].

Experimental Protocols: Molecular Docking with AutoDock Vina

This section outlines a detailed protocol for performing molecular docking studies of this compound analogs against CDK2 using the widely-used software AutoDock Vina.

1. Preparation of the Receptor (CDK2):

  • Obtain the Protein Structure: Download the crystal structure of human CDK2, for instance, in complex with an inhibitor like Roscovitine, from the Protein Data Bank (PDB).

  • Prepare the Protein: Using molecular modeling software such as AutoDock Tools (ADT), prepare the protein by removing water molecules and any co-crystallized ligands. Add polar hydrogens and assign Kollman charges to the protein atoms. Save the prepared protein in the PDBQT file format.

2. Preparation of the Ligands (this compound Analogs):

  • Ligand Sketching and Optimization: Draw the 2D structures of the thiazole analogs and convert them into 3D structures. Perform energy minimization of the 3D structures using a suitable force field.

  • Ligand Preparation for Docking: In ADT, assign Gasteiger charges to the ligand atoms and merge non-polar hydrogens. Set the rotatable bonds to allow for conformational flexibility during docking. Save the prepared ligands in the PDBQT file format.

3. Docking Simulation using AutoDock Vina:

  • Grid Box Definition: Define the search space for docking by creating a grid box that encompasses the ATP-binding site of CDK2. The center and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.

  • Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the center and size of the grid box, and the exhaustiveness of the search.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (docking scores).

4. Analysis of Docking Results:

  • Binding Affinity: The primary output is the binding affinity in kcal/mol. A more negative value indicates a more favorable binding interaction.

  • Pose Visualization: Visualize the predicted binding poses of the ligands within the CDK2 active site using software like PyMOL or Discovery Studio Visualizer.

  • Interaction Analysis: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues to understand the structural basis of binding.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the process and the biological context, the following diagrams illustrate the molecular docking workflow and the CDK2 signaling pathway.

molecular_docking_workflow Molecular Docking Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis receptor_prep Receptor Preparation (CDK2) - Download PDB - Remove water/ligands - Add hydrogens - Assign charges grid_def Define Grid Box (Search Space) receptor_prep->grid_def ligand_prep Ligand Preparation (Analogs) - 2D to 3D conversion - Energy minimization - Assign charges - Define rotatable bonds run_vina Run AutoDock Vina ligand_prep->run_vina grid_def->run_vina results Analyze Docking Results - Binding Affinity (Score) - Binding Poses run_vina->results interactions Visualize Interactions - Hydrogen Bonds - Hydrophobic Interactions results->interactions

Molecular Docking Workflow Diagram.

The inhibition of CDK2 by this compound analogs directly impacts the cell cycle progression. The diagram below outlines the central role of CDK2 in the G1/S phase transition.

cdk2_signaling_pathway CDK2 Signaling in Cell Cycle CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->Rb Phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes Inhibitor This compound Analog Inhibitor->CyclinE_CDK2 Inhibits

Simplified CDK2 Signaling Pathway.

References

A Comparative Analysis of 4-(Pyridin-2-yl)thiazole Derivatives: Bridging In Vitro Cytotoxicity and In Vivo Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The correlation between in vitro activity and in vivo efficacy is a critical aspect of drug discovery, providing insights into a compound's potential for clinical translation. This guide focuses on derivatives of the 4-(Pyridin-2-yl)thiazole scaffold, a heterocyclic structure noted for its diverse biological activities, including anticancer properties.[1][2][3] By examining experimental data from various studies, this comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships and the in vitro-in vivo correlation for this class of compounds.

In Vitro Antiproliferative Activity

The in vitro cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The data presented below summarizes the IC50 values for several pyridine-thiazole hybrids, highlighting their activity against various cancer types.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3 HL-60 (Leukemia)0.57[4]
Compound 7 MCF-7 (Breast)5.36[5]
HepG2 (Liver)7.20[5]
Compound 10 MCF-7 (Breast)5.84[5]
HepG2 (Liver)8.76[5]
TP-07 VariousNot specified, but showed cytotoxic activity[6]
TAP-07 VariousNot specified, but showed cytotoxic activity[6]

Note: Compound 3 is 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone. Compounds 7 and 10 are pyridine-thiazole hybrids with a (hydrazonomethyl)phenoxy-acetamide spacer. TP-07 and TAP-07 are 2-pyridyl-2,3-thiazole derivatives.

In Vivo Antitumor Efficacy

The in vivo antitumor activity of promising compounds is typically assessed in animal models, often using xenografts where human cancer cells are implanted into immunocompromised mice. The data below presents the in vivo efficacy of select 2-pyridyl-2,3-thiazole derivatives in a hepatocellular xenograft cancer model.

Compound IDAnimal ModelTumor Mass Reduction (%)Reference
TP-07 Hepatocellular Xenograft47[6]
TAP-07 Hepatocellular Xenograft73[6]

Notably, some thiazole derivatives have demonstrated selectivity for cancer cells over normal cells. For instance, compound 3 had an IC50 of >50 µM in normal human keratinocytes, suggesting a favorable therapeutic window.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the in vitro and in vivo activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.

In Vivo Xenograft Model

Xenograft models are instrumental in evaluating the antitumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., HepG2) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound or a vehicle control, typically via intraperitoneal injection or oral gavage, for a specified duration.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor mass reduction is calculated by comparing the average tumor weight of the treated group to the control group.

Visualizing the Path from Lab to Life

To better understand the workflow and the underlying mechanisms, the following diagrams have been generated.

In_Vitro_In_Vivo_Correlation_Workflow Experimental Workflow for IVIVC cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cell_culture Cancer Cell Lines compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 in_vivo_treatment In Vivo Treatment ic50->in_vivo_treatment Promising Candidates ivivc_analysis ivivc_analysis ic50->ivivc_analysis xenograft Xenograft Model (e.g., Nude Mice) tumor_implantation Tumor Cell Implantation xenograft->tumor_implantation tumor_implantation->in_vivo_treatment tumor_measurement Tumor Growth Monitoring in_vivo_treatment->tumor_measurement efficacy Efficacy Assessment (% Tumor Reduction) tumor_measurement->efficacy efficacy->ivivc_analysis IVIVC Analysis

Caption: Workflow from in vitro screening to in vivo efficacy testing.

The potential mechanism of action for some pyridine-thiazole derivatives may involve the induction of genetic instability in tumor cells, possibly through the inhibition of PARP1.[4]

Signaling_Pathway Proposed Mechanism of Action compound Pyridine-Thiazole Derivative dna DNA Damage compound->dna Induces parp1 PARP1 compound->parp1 Inhibits? dna->parp1 Activates apoptosis Apoptosis parp1->apoptosis Leads to cell_death Tumor Cell Death apoptosis->cell_death

Caption: Potential signaling pathway for pyridine-thiazole derivatives.

Conclusion

The available data suggests a promising correlation between the in vitro cytotoxicity and in vivo antitumor efficacy of certain this compound derivatives. Compounds exhibiting potent in vitro activity against cancer cell lines have demonstrated significant tumor growth inhibition in animal models.[6] However, a comprehensive in vitro and in vivo correlation would require more extensive studies, including pharmacokinetic and pharmacodynamic analyses, to fully elucidate the therapeutic potential of this chemical scaffold. The diverse biological activities of thiazole derivatives continue to make them an attractive area for further research in the development of novel anticancer agents.[1]

References

Target Selectivity of Novel 4-(Pyridin-2-yl)thiazole Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(pyridin-2-yl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly for cancer. The versatility of this core allows for the design of compounds with high affinity and selectivity for various protein kinases, which are crucial regulators of cellular processes often dysregulated in disease. This guide provides a comparative analysis of novel this compound compounds, focusing on their target selectivity, supported by experimental data and detailed methodologies.

Comparative Selectivity of Representative Compounds

The following table summarizes the in vitro potency and selectivity of representative this compound-based kinase inhibitors against a panel of kinases. The data highlights the diverse targeting capabilities of this chemical class, ranging from cell cycle kinases to receptor tyrosine kinases.

Compound IDPrimary Target(s)Kᵢ (nM) or IC₅₀ (nM) vs. Primary Target(s)Off-Target(s) (Kᵢ or IC₅₀ in nM)Cell-based Potency (GI₅₀ or IC₅₀ in nM)Reference
Compound 78 CDK4, CDK6Kᵢ: 1 (CDK4), 34 (CDK6)CDK1 (>1000), CDK2 (>1000), CDK7 (>1000), CDK9 (>1000)GI₅₀: 23 (MV4-11 cell line)[1]
Compound 13a CDK2, GSK3βIC₅₀: 48 (CDK2), 60 (GSK3β)Not specifiedIC₅₀: 9.5 µg/mL (HepG2 cells)[2]
Compound 5a c-MetIC₅₀: 4.27Not specifiedIC₅₀: 3.42 µM (HepG2)[3]
Compound 5b c-MetIC₅₀: 7.95Not specifiedIC₅₀: 3.56 µM (HepG2)[3]

Signaling Pathways

Understanding the signaling context of the primary targets is crucial for interpreting the biological effects of these inhibitors. The diagrams below illustrate the signaling pathways regulated by Cyclin-Dependent Kinases (CDKs) and the c-Met receptor tyrosine kinase.

CDK_Pathway cluster_0 Rb phosphorylation releases E2F Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cyclin D Cyclin D Receptors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P E2F E2F Rb->E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression

CDK4/6 Signaling Pathway

cMet_Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor PI3K PI3K c-Met Receptor->PI3K RAS RAS c-Met Receptor->RAS Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

c-Met Signaling Pathway

Experimental Protocols

The determination of target selectivity is a multi-step process involving both biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the assessment of this compound compounds.

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Workflow:

Kinase_Assay_Workflow A Prepare Kinase Reaction (Kinase, Substrate, Inhibitor) B Add [γ-³³P]ATP to Initiate Reaction A->B C Incubate at Room Temperature B->C D Spot Reaction Mixture onto Filter Paper C->D E Wash to Remove Unincorporated ATP D->E F Quantify Radioactivity (Scintillation Counting) E->F

Radiometric Kinase Assay Workflow

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and varying concentrations of the test compound (e.g., a this compound derivative).[4][5]

  • Initiation: The kinase reaction is initiated by the addition of a solution containing [γ-³³P]ATP.[4][6] The ATP concentration is typically kept at or near the Kₘ value for each specific kinase to ensure accurate determination of inhibitor potency.[4][7]

  • Incubation: The reaction is allowed to proceed for a set period, usually 20-60 minutes, at room temperature.[8]

  • Termination and Separation: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose paper).[5] The phosphorylated substrate binds to the filter, while the unincorporated [γ-³³P]ATP does not.

  • Washing: The filters are washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove all non-incorporated radioactivity.[5]

  • Quantification: The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines.

Detailed Protocol:

  • Cell Seeding: Cancer cells (e.g., MV4-11, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for a specified period (typically 48-72 hours).

  • Cell Viability Staining:

    • For MTT assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is read at a specific wavelength.

    • For Sulforhodamine B (SRB) assay: Cells are fixed with trichloroacetic acid, washed, and then stained with SRB dye, which binds to total cellular protein. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is then measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells. The GI₅₀ (concentration for 50% inhibition of cell proliferation) or IC₅₀ is then determined from the dose-response curve.[1]

These assays measure the ability of a test compound to displace a known ligand from the ATP-binding site of a kinase, providing a direct measure of binding affinity (K_d).[4]

Detailed Protocol:

  • Assay Principle: A large panel of kinases are individually expressed, often fused to a tag (e.g., a DNA tag).[9]

  • Competition: Each kinase is incubated with an immobilized ligand that binds to the ATP site, along with the test compound at various concentrations.[9]

  • Separation and Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified after a washing step to remove unbound kinase.[9] The quantification can be done using methods like quantitative PCR (qPCR) if a DNA tag is used.[9]

  • Data Analysis: A high signal indicates weak competition from the test compound, while a low signal indicates that the test compound has effectively displaced the kinase from the immobilized ligand. The data is used to calculate the dissociation constant (K_d) for the interaction between the compound and each kinase.

This guide provides a framework for assessing the target selectivity of novel this compound compounds. The presented data and protocols offer a starting point for researchers to compare new chemical entities against existing benchmarks and to design experiments that will rigorously evaluate their therapeutic potential. The diverse kinase targets of this compound class underscore its importance in the ongoing development of precision medicines.

References

Independent validation of the reported biological activities of 4-(Pyridin-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Validation and Comparative Analysis of the Biological Activities of 4-(Pyridin-2-yl)thiazole Derivatives

Introduction

The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] Derivatives of this compound have been the subject of extensive research, revealing a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides an independent validation and comparative analysis of the reported biological activities of this compound derivatives, with a focus on their anticancer efficacy. Experimental data is presented to objectively compare their performance against alternative compounds, and detailed methodologies for key experiments are provided for reproducibility.

Reported Biological Activities

The primary biological activities reported for this compound derivatives are their anticancer and antimicrobial effects.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of this compound derivatives against various cancer cell lines. These compounds have demonstrated potent activity, in some cases exceeding that of established chemotherapy agents.

A study on novel pyridine-thiazole hybrid molecules revealed that certain derivatives exhibit high antiproliferative activity.[5] For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone showed a very low IC50 value of 0.57 µM in HL-60 (human promyelocytic leukemia) cells, while showing significantly less toxicity in normal human cell lines (IC50 >50 µM), suggesting a degree of selectivity for cancer cells.[5] Another study synthesized a series of 4-phenyl-2-(pyridyl methylene)hydrazinyl)thiazole derivatives and found them to exhibit potent cytotoxicity against the A549 lung cancer cell line, with several compounds showing greater efficacy than the standard drug cisplatin.[6][7]

The pyridine-thiazole compounds 7 and 10 have also shown promising anticancer activity against MCF-7 (breast cancer) and HepG2 (liver carcinoma) cell lines with IC50 values in the range of 5.36–8.76 μM.[8]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-600.57[5]
Pyridine-thiazole hybrid 23MCF-75.71[9]
Pyridine-thiazole compound 7MCF-75.36 - 8.76[8]
Pyridine-thiazole compound 10HepG25.36 - 8.76[8]
Hydrazonothiazole-based pyridine compounds (2a-2o)A549More potent than Cisplatin (IC50: 12.65 µg/mL)[6][7]
Pyridine-thiourea precursor 1aHEp-27.5[10]
Pyridine-5-acetyl-thiazolidin-4-one hybrid 8aHEp-25.9[10]
Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid 13aHepG29.5[10]
Enaminonitrile thiazole compoundHCT-11615.87 ± 1.3 µg/ml[4]
Thiazolo pyridine compoundHepG224.7 ± 9.5 μg/ml[4]
Antimicrobial Activity

Several novel 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles have been synthesized and screened for their antimicrobial activities against various strains of Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans.[11]

Comparison with Alternative Anticancer Agents

The efficacy of this compound derivatives has been compared to standard chemotherapeutic drugs in several studies.

Table 2: Comparison of Anticancer Activity with Standard Drugs

Compound/DerivativeCancer Cell LineIC50Standard DrugStandard Drug IC50Reference
Pyridine-thiazole hybrid 23MCF-75.71 µM5-Fluorouracil6.14 µM[9]
Hydrazonothiazole-based pyridine compounds (2a-2o)A549Lower than CisplatinCisplatin12.65 µg/mL[6][7]

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are attributed to several mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

One proposed mechanism involves the induction of genetic instability in tumor cells.[5] Pre-incubation of tumor cells with a PARP1 inhibitor was found to reduce the cytotoxic activity of certain pyridine-thiazole derivatives, suggesting an interaction with DNA repair pathways.[5]

Another study identified that a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer.[12] Mechanistic studies using flow cytometry have also demonstrated that some of these compounds induce apoptosis, with confirmed involvement of mitochondrial pathways and caspase-3 activation.[7] Furthermore, some hybrids have been identified as potent dual inhibitors of CDK2 and GSK3b kinases.[10]

Below are diagrams illustrating a general experimental workflow for assessing anticancer activity and a simplified representation of the MEK/ERK signaling pathway.

G Experimental Workflow for Anticancer Activity Screening A Synthesized this compound Derivatives B In vitro Cytotoxicity Assay (e.g., MTT) A->B C Select Active Compounds B->C D Mechanism of Action Studies C->D G In vivo Studies (Animal Models) C->G E Apoptosis Assay (Flow Cytometry) D->E F Signaling Pathway Analysis (e.g., Western Blot for MEK/ERK) D->F

Caption: Workflow for anticancer drug screening.

G Simplified MEK/ERK Signaling Pathway Inhibition cluster_0 Cell Signaling Cascade cluster_1 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival This compound Derivative This compound Derivative This compound Derivative->MEK

Caption: Inhibition of the MEK/ERK pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to validate the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a standard drug (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells are treated with the IC50 concentration of the this compound derivative for 24 hours.

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Interpretation: The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Conclusion

Independent studies have consistently reported the significant biological activities of this compound derivatives, particularly their potent anticancer effects against a range of cancer cell lines. The quantitative data presented demonstrates that these compounds can be more effective than some standard chemotherapeutic agents. The proposed mechanisms of action, including the induction of apoptosis and inhibition of critical signaling pathways like MEK/ERK, highlight their potential as targeted cancer therapies. The detailed experimental protocols provide a framework for the continued investigation and validation of this promising class of compounds in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 4-(Pyridin-2-yl)thiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(Pyridin-2-yl)thiazole, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This compound is classified as a hazardous substance and requires careful management.

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin and serious eye irritation.

  • Flammability: May be flammable, though this can vary depending on the specific form (solid or in solution).

Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound waste is provided in the table below.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side-shields or chemical splash goggles.
Skin and Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider a chemically resistant apron.
Respiratory Use in a well-ventilated area or with a certified fume hood. A respirator may be required for spill cleanup.

Waste Segregation and Containerization: A Procedural Workflow

Proper segregation of chemical waste is the first and most critical step in the disposal process. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process. The following workflow outlines the decision-making process for segregating and containerizing this compound waste.

G Workflow for Segregation and Containerization of this compound Waste cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation and Containerization cluster_3 Final Steps start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste: - Unused/expired compound - Contaminated solids (e.g., filter paper, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound - Rinsate from cleaning glassware waste_type->liquid_waste Liquid sharps_waste Sharps Waste: - Contaminated needles, Pasteur pipettes, etc. waste_type->sharps_waste Sharps solid_container Use a dedicated, labeled hazardous waste container for solids. solid_waste->solid_container liquid_container Use a dedicated, labeled hazardous waste container for liquids. Ensure pH is neutral if mixing with other wastes. liquid_waste->liquid_container sharps_container Use a designated, puncture-proof sharps container. sharps_waste->sharps_container label_container Properly Label Container with Hazardous Waste Tag solid_container->label_container liquid_container->label_container sharps_container->label_container store_saa Store in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup by EHS store_saa->request_pickup

Caption: Decision workflow for the proper segregation and containerization of different forms of this compound waste.

Step-by-Step Disposal Procedures

Follow these detailed steps to ensure the safe and compliant disposal of this compound waste.

Step 1: Identify and Segregate the Waste

At the point of generation, determine the type of this compound waste:

  • Unused or Expired Solid Compound: This is the pure, solid form of the chemical.

  • Contaminated Labware and Debris: This includes items such as gloves, weighing paper, and paper towels that have come into direct contact with the compound.

  • Liquid Solutions: These are solutions containing dissolved this compound.

  • Contaminated Sharps: This includes any needles, syringes, or glass pipettes that are contaminated with the compound.

Segregate these waste streams into separate, clearly marked containers to avoid incompatible mixtures.[1][2][3]

Step 2: Select the Appropriate Waste Container

Choose a container that is compatible with the chemical waste.[4][5][6]

  • For Solid Waste and Debris: Use a sturdy, sealable plastic container or a cardboard box with a plastic liner.[6]

  • For Liquid Waste: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene - HDPE - bottle). Ensure the container has a secure screw-top cap. Do not use metal containers for acidic or basic solutions.

  • For Sharps Waste: Use a designated, puncture-resistant sharps container.

Step 3: Label the Waste Container

As soon as the first item of waste is placed in the container, it must be labeled with a hazardous waste tag.[7][8] The label must include the following information:[7][9][10]

  • The words "Hazardous Waste".[6][7][9]

  • The full chemical name: "this compound". Avoid using abbreviations.[7]

  • The approximate percentage of each component in the container if it is a mixture.[11]

  • The date the waste was first added to the container (accumulation start date).[8][10]

  • The name of the principal investigator and the laboratory location.[7]

  • The relevant hazard pictograms (e.g., toxic, irritant).[7]

Step 4: Store the Waste in a Satellite Accumulation Area (SAA)

Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] The SAA should be:

  • At or near the point of waste generation.[5]

  • Under the control of the laboratory personnel.

  • Clearly marked as a hazardous waste accumulation area.

Keep waste containers securely closed except when adding waste.[5][6]

Step 5: Arrange for Waste Pickup

Do not dispose of this compound down the drain or in the regular trash.[7][12] All waste containing this compound must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][7]

  • Once a waste container is full, or before it has been in the SAA for the maximum allowed time (typically 9-12 months, check with your institution's EHS), submit a request for waste pickup.[5][8]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which is often done through an online system.[6][7][13]

Emergency Procedures for Spills

In the event of a spill of this compound, take the following immediate actions:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Before attempting to clean up a small spill, don the appropriate PPE as listed in the table above.

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material to contain the spill.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 4-(Pyridin-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-(Pyridin-2-yl)thiazole in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers before handling. The primary hazards are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour.
Acute toxicity (Oral)Category 4H302: Harmful if swallowed.
Acute toxicity (Inhalation)Category 4H332: Harmful if inhaled.
Acute toxicity (Dermal)Category 4H312: Harmful in contact with skin.
Skin irritationCategory 2H315: Causes skin irritation.
Eye irritationCategory 2AH319: Causes serious eye irritation.

Signal Word: Danger

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. All PPE should be inspected before use.

Protection TypeSpecification
Eye/Face Protection Use chemical safety goggles and a face shield.[1] Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Wear a lab coat or other protective clothing.
Respiratory Protection A NIOSH-approved respirator is required when vapours or aerosols are generated. Use only in a well-ventilated area, preferably under a chemical fume hood.

Safe Handling and Operational Protocol

Adherence to a strict handling protocol is essential to prevent accidents and exposure.

3.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound inside a certified chemical fume hood.

  • Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and other ignition sources.

  • Equipment: Use explosion-proof electrical, ventilating, and lighting equipment. Employ non-sparking tools to prevent ignition.

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharges.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

3.2. Handling Procedure

  • Don PPE: Put on all required personal protective equipment as specified in Section 2.

  • Container Inspection: Before use, inspect the container for any damage or leaks.

  • Dispensing: When transferring the liquid, do so slowly to avoid splashing and the generation of aerosols. Keep the container tightly closed when not in use.

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1]

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[2] Do not inhale the substance.

Storage and Disposal Plan

4.1. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][4]

  • Keep away from heat and all sources of ignition.

  • Store apart from incompatible materials such as strong oxidizing agents.

4.2. Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local environmental regulations.

  • Contaminated clothing and PPE should be disposed of as hazardous waste.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]
In Case of Skin Contact Take off contaminated clothing and shoes immediately.[1] Wash off with soap and plenty of water.[1] If skin irritation persists, consult a physician.[4]
In Case of Eye Contact Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
If Inhaled Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.

Physical and Chemical Properties

PropertyValue
Melting Point -42 °C (-44 °F)
Boiling Point 115 °C (239 °F)
Density 0.978 g/cm³ at 25 °C (77 °F)
Partition Coefficient (n-octanol/water) log Pow: ca. 0.64 at 20 °C (68 °F)

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Verify Fume Hood Certification prep2 Inspect Emergency Equipment prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Don Required PPE prep3->prep4 handle1 Retrieve Chemical from Storage prep4->handle1 Proceed to Handling handle2 Perform Experiment Under Hood handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 clean1 Wipe Down Work Area handle3->clean1 Experiment Complete clean2 Segregate Waste (Liquid, Solid, PPE) clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 clean4 Return Chemical to Proper Storage clean3->clean4 clean5 Remove PPE clean4->clean5 clean6 Wash Hands Thoroughly clean5->clean6 emergency Exposure Event action1 Skin/Eye Contact: Use Safety Shower/ Eyewash for 15 min emergency->action1 action2 Inhalation: Move to Fresh Air emergency->action2 action3 Ingestion: Call Poison Center emergency->action3 action4 Seek Immediate Medical Attention action1->action4 action2->action4 action3->action4

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.